9-Nitrooleate
Description
Properties
IUPAC Name |
(E)-9-nitrooctadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOAKBVRRVHWKV-SAPNQHFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316471 | |
| Record name | 9-Nitrooleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875685-44-2 | |
| Record name | 9-Nitrooleic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875685-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Nitrooleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Endogenous Formation of 9-Nitrooleate: A Technical Guide for Researchers
An in-depth exploration of the biosynthesis, signaling, and analysis of a key electrophilic lipid mediator.
For Researchers, Scientists, and Drug Development Professionals.
Abstract
9-Nitrooleate (9-NO2-OA) is an endogenous electrophilic fatty acid derivative generated through the nitration of oleic acid. This process is significantly enhanced under conditions of metabolic and inflammatory stress, where an increased production of reactive nitrogen species (RNS) and reactive oxygen species (ROS) occurs. As a potent signaling molecule, 9-NO2-OA modulates inflammatory pathways and cellular stress responses, primarily through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This technical guide provides a comprehensive overview of the endogenous formation of 9-NO2-OA, detailed experimental protocols for its induction and quantification, and a summary of its key signaling roles.
Introduction
Nitro-fatty acids (NO2-FAs) are a class of lipid signaling molecules formed by the reaction of nitrogen oxides with unsaturated fatty acids. Among these, this compound (9-NO2-OA), a nitration product of oleic acid, has garnered significant attention for its potent anti-inflammatory and cytoprotective effects. It exists in vivo as a regioisomer with 10-nitrooleate, and together they are often referred to as 9(10)-NO2-OA.[1][2] The formation of 9-NO2-OA is a consequence of "nitrative stress," a condition characterized by the excessive production of reactive nitrogen species that outpaces the cell's antioxidant capacity.[1] This guide delves into the core mechanisms of its endogenous synthesis, provides practical methodologies for its study, and visualizes its key signaling cascades.
Endogenous Formation of this compound
The biosynthesis of 9-NO2-OA is a non-enzymatic process driven by the chemical reaction between oleic acid and potent nitrating agents derived from nitric oxide (•NO).
Reactants and Conditions
-
Substrate: The primary substrate is oleic acid (18:1 n-9), a highly abundant monounsaturated fatty acid in biological systems.
-
Nitrating Species: The key reactants are •NO-derived species, including:
-
Peroxynitrite (ONOO⁻): Formed from the diffusion-limited reaction of •NO and superoxide (B77818) (O₂⁻).[3]
-
Nitrogen Dioxide (•NO₂): Can be formed from the decomposition of peroxynitrous acid (ONOOH) or the reaction of nitrite (B80452) with peroxidases.[4][5]
-
Acidified Nitrite (HNO₂): Under acidic conditions, nitrite can generate nitrating species.
-
-
Cellular Environment: The formation of 9-NO2-OA is significantly upregulated in environments rich in inflammatory and oxidative mediators. This includes sites of inflammation where activated immune cells like macrophages produce high levels of both •NO and O₂⁻.[6][7]
Chemical Mechanisms
The nitration of the double bond in oleic acid can proceed through several radical-mediated pathways. A primary mechanism involves the addition of the nitrogen dioxide radical (•NO₂) to one of the carbons of the double bond, forming a β-nitroalkyl radical intermediate. Subsequent reactions lead to the formation of the stable nitroalkene.[8] This process results in the formation of two main regioisomers, this compound and 10-nitrooleate, in roughly equal proportions.
Quantitative Data on this compound Levels
The concentration of 9-NO2-OA in biological systems is a critical determinant of its signaling activity. Advanced mass spectrometry techniques have enabled its quantification in various biological matrices.
| Biological Matrix | Analyte | Concentration Range | Analytical Method | Reference |
| Human Plasma (Healthy) | 9-NO2-OA | 306 ± 44 pM | GC-MS/MS | [8] |
| Human Plasma (Healthy) | 10-NO2-OA | 316 ± 33 pM | GC-MS/MS | [8] |
| Human Plasma (Healthy) | Free 9(10)-NO2-OA | ~619 ± 52 nM | LC-MS/MS | [9] |
| Human Plasma (Healthy) | Esterified 9(10)-NO2-OA | ~302 ± 369 nM | LC-MS/MS | [9] |
| Murine Myocardium (Ischemia/Reperfusion) | 9(10)-NO2-OA | Detected (absent in sham) | Not specified | [10] |
Experimental Protocols
Induction and Measurement of this compound in Macrophages (RAW 264.7)
This protocol describes the induction of an inflammatory response in murine macrophages to stimulate the endogenous production of 9-NO2-OA.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent for nitrite measurement
-
Solvents for lipid extraction (e.g., methanol (B129727), methyl tert-butyl ether)
-
Internal standard (e.g., ¹⁵N-labeled 9-NO2-OA)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator. Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.[11][12]
-
Induction of Inflammation: Replace the culture medium with fresh medium containing 1 µg/mL LPS to stimulate the cells. Incubate for 24 hours.[13] A control group without LPS treatment should be included.
-
Nitrite Measurement (Optional): To confirm the production of nitric oxide, a precursor for 9-NO2-OA, measure the nitrite concentration in the cell culture supernatant using the Griess reagent according to the manufacturer's instructions.[11]
-
Lipid Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add cold methanol containing an internal standard (¹⁵N-9-NO2-OA) to the cells.
-
Scrape the cells and transfer the lysate to a glass tube.
-
Add methyl tert-butyl ether (MTBE) and vortex thoroughly.
-
Induce phase separation by adding water and centrifuge.
-
Collect the upper organic phase containing the lipids.[9]
-
-
Quantification by LC-MS/MS:
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the sample in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Use multiple reaction monitoring (MRM) to detect the specific mass transition for 9-NO2-OA (e.g., m/z 326 -> 46) and its internal standard.[3][5]
-
LPS-Induced Acute Lung Injury Model in Mice
This protocol outlines the induction of acute lung injury in mice to study the in vivo formation of 9-NO2-OA.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Tissue homogenization equipment
-
Lipid extraction solvents and internal standards
Procedure:
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines.
-
Induction of Lung Injury:
-
Sample Collection (24 hours post-LPS):
-
Anesthetize the mice and perform a tracheotomy.
-
Collect BAL fluid by lavaging the lungs with sterile PBS.
-
Perfuse the lungs with PBS to remove blood and then harvest the lung tissue.
-
-
Sample Processing:
-
Centrifuge the BAL fluid to pellet the cells. The supernatant can be used for lipid analysis.
-
Homogenize the lung tissue in a suitable buffer.
-
-
Lipid Extraction and Quantification:
-
Perform lipid extraction on the BAL fluid supernatant and the lung homogenate as described in Protocol 4.1.
-
Quantify 9-NO2-OA levels using LC-MS/MS as detailed previously.
-
Signaling Pathways of this compound
9-NO2-OA exerts its biological effects by modulating key signaling pathways involved in inflammation and cellular defense.
PPARγ Activation
9-NO2-OA is a potent endogenous agonist for PPARγ, a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation.[4][16] Upon binding to the ligand-binding domain of PPARγ, 9-NO2-OA induces a conformational change that promotes the recruitment of coactivators and the transcription of target genes.[16]
Nrf2 Signaling Pathway
9-NO2-OA activates the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. It does so by covalently modifying specific cysteine residues on Keap1, the cytosolic repressor of Nrf2.[1][2] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, where it initiates the transcription of antioxidant and cytoprotective genes.[6]
Conclusion
The endogenous formation of this compound represents a critical link between nitrative stress and cellular signaling. Its role as a potent modulator of inflammatory and antioxidant pathways underscores its significance in both physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate the biology of this important electrophilic lipid. Further research into the precise mechanisms of 9-NO2-OA action holds promise for the development of novel therapeutic strategies for a range of inflammatory diseases.
References
- 1. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular recognition of nitrated fatty acids by PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitro-fatty acids occur in human plasma in the picomolar range: a targeted nitro-lipidomics GC-MS/MS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Endogenous generation and protective effects of nitro-fatty acids in a murine model of focal cardiac ischaemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Molecular recognition of nitrated fatty acids by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of 9-Nitrooleate in Macrophage Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Nitrooleate (9-NO2-OA), an endogenous electrophilic fatty acid, is emerging as a potent signaling molecule with significant anti-inflammatory properties. Its interactions within macrophages, key orchestrators of the immune response, are of particular interest for the development of novel therapeutics targeting inflammatory diseases. This technical guide provides an in-depth exploration of the core signaling pathways modulated by 9-NO2-OA in macrophages, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Signaling Pathways Modulated by this compound in Macrophages
9-NO2-OA exerts its pleiotropic effects by targeting several critical signaling nodes within macrophages. These interactions collectively lead to a dampening of the pro-inflammatory M1 phenotype and a potential shift towards the anti-inflammatory M2 phenotype. The primary signaling pathways affected are the Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1), Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription (STAT), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of pro-inflammatory gene expression in macrophages. Upon stimulation by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This liberates the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
9-NO2-OA has been shown to inhibit NF-κB activation through multiple mechanisms.[1] It can directly modify key cysteine residues on the p65 subunit of NF-κB, thereby impairing its DNA binding capacity.[1] Additionally, 9-NO2-OA can inhibit the phosphorylation of IKK and IκBα, preventing the degradation of the latter and subsequent nuclear translocation of NF-κB.[1]
Activation of the Nrf2/Keap1 Antioxidant Pathway
The Nrf2/Keap1 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and degradation. Electrophiles, such as 9-NO2-OA, can covalently modify reactive cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Modulation of MAPK and STAT Signaling
9-NO2-OA also influences the MAPK and STAT signaling cascades, which are crucial for macrophage polarization and inflammatory responses. In LPS-stimulated M1 macrophages, 9-NO2-OA has been observed to decrease the phosphorylation of ERK1/2 and p38 MAPK, thereby reducing the production of pro-inflammatory cytokines.[2]
Furthermore, 9-NO2-OA can attenuate the phosphorylation of STAT1 in M1 macrophages and STAT6 in IL-4-stimulated M2 macrophages.[2] The inhibition of STAT1 phosphorylation contributes to the downregulation of inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production, key markers of M1 activation.[2]
References
Methodological & Application
In Vivo Administration of 9-Nitrooleate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Nitrooleate (9-NO2-OA) is an endogenous signaling molecule formed through the nitration of oleic acid by reactive nitrogen species.[1] As a potent electrophilic fatty acid, it modulates a variety of cellular processes, primarily through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, alongside the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3][4] These actions confer significant anti-inflammatory and cytoprotective effects, making 9-NO2-OA a molecule of high interest for therapeutic development in inflammatory and metabolic diseases.
This document provides detailed application notes and standardized protocols for the in vivo administration of this compound, compiled from various preclinical studies. It is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this nitroalkene.
Data Presentation: In Vivo Administration Parameters
The following table summarizes the quantitative data from various preclinical studies involving the administration of this compound (or a mixture of its isomers, OA-NO2).
| Animal Model | Disease/Condition | Administration Route | Dosage | Vehicle/Formulation | Key Outcomes | Reference |
| Mouse | Renal Ischemia-Reperfusion Injury | Intraperitoneal (i.p.) | 500 µg/kg (every 6 hours for 24 hours) | Not specified | Decreased plasma BUN, creatinine, TNF-α; Reduced kidney MPO and IL-1β | |
| Mouse | Acute Lung Injury (LPS-induced) | Intratracheal (i.t.) | 50 µg | 10% DMSO | Reduced lung inflammation, edema, and protein concentration in BAL fluid | [5] |
| Mouse | Myocardial Ischemia-Reperfusion | Intraperitoneal (i.p.) | 20 nmol/g body weight (15 min prior to reperfusion) | Not specified | 46% reduction in infarct size; Preservation of left ventricular function | [6] |
| Mouse | Zymosan-A Induced Peritonitis | Intraperitoneal (i.p.) | 2.5 mg (for nitro-conjugated linoleic acid, a related compound) | Not specified | Decreased pro-inflammatory cytokines and leukocyte recruitment | [7] |
| Rat (Obese Zucker) | Metabolic Syndrome | Subcutaneous (s.c.) via osmotic minipumps | 2 mg/kg/day | Not specified | Steady-state plasma concentration of ~6 nM | |
| Mouse (DOCA-salt hypertensive) | Lipid Metabolic Disorders & Liver Steatosis | Not specified | Not specified | Not specified | Attenuated metabolic disorders and steatosis | [1] |
Signaling Pathways of this compound
This compound exerts its biological effects by modulating several key signaling pathways, primarily capitalizing on its electrophilic nature to interact with nucleophilic residues on target proteins. The principal mechanisms include the activation of anti-inflammatory and antioxidant pathways while suppressing pro-inflammatory signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous generation and protective effects of nitro-fatty acids in a murine model of focal cardiac ischaemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 9-Nitrooleate in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Nitrooleate (9-NO₂-OA) is an endogenous signaling molecule formed through the nitration of oleic acid.[1] It belongs to a class of nitrated fatty acids that are gaining significant attention for their roles in various physiological and pathological processes. These molecules have been shown to exhibit potent anti-inflammatory and cytoprotective effects, primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[2][3][4] Given its therapeutic potential, a robust and reliable method for the accurate quantification of 9-NO₂-OA in biological matrices is crucial for advancing research and drug development.
This document provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Experimental Protocols
Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
¹⁵N-labeled this compound internal standard (or other suitable internal standard such as heptadecanoic acid)[5][6][7]
-
LC-MS/MS grade acetonitrile, methanol (B129727), water, and ethyl acetate (B1210297)
-
Ammonium hydroxide (B78521) (NH₄OH) or Acetic Acid
-
Butylated hydroxytoluene (BHT)
-
Human plasma (collected in EDTA tubes)
Sample Preparation
A protein precipitation followed by liquid-liquid extraction is employed to isolate 9-NO₂-OA from human plasma.[5][8]
-
Plasma Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma, add the internal standard (e.g., ¹⁵N-9-NO₂-OA) to a final concentration of 10 nM. Vortex briefly.
-
Protein Precipitation: Add 600 µL of ice-cold methanol containing 0.1% acetic acid and 0.02% BHT. Vortex vigorously for 1 minute.
-
Centrifugation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the supernatant. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 acetonitrile:water with 0.05% NH₄OH).[5]
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | ACQUITY BEH C18 (130 Å, 1.7 µm, 2.1 mm × 100 mm)[5] |
| Mobile Phase A | 0.05% NH₄OH in water[5] |
| Mobile Phase B | 0.05% NH₄OH in acetonitrile[5] |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 40°C[5] |
| Injection Volume | 10 µL |
| Gradient Elution | 85% B to 100% B in 3 minutes, hold at 100% B for 2 minutes, then return to initial conditions.[5] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[5][7] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 326.2 | 46.0 | -35 |
| ¹⁵N-9-Nitrooleate (IS) | 327.2 | 47.0 | -35 |
Note: The transition m/z 326 > 46 corresponds to the loss of the nitro group (NO₂).[5][6][7][8]
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte (9-NO₂-OA) to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the 9-NO₂-OA standards. The concentration of 9-NO₂-OA in the plasma samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the LC-MS/MS method for this compound.
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 2 nM | [5][8] |
| Linear Range | 2 - 200 nM | [5] |
| Endogenous Plasma Levels (Healthy Controls) | 12.6 ± 6 nM | [5][8] |
| Endogenous Plasma Levels (Ischemic Heart Disease Patients) | 21.7 ± 9.8 nM | [5][8] |
Note: Reported endogenous levels can vary significantly between studies and methodologies. Some studies have reported much lower physiological concentrations in the pM range.[6][9]
Visualizations
Experimental Workflow
Caption: Overview of the LC-MS/MS experimental workflow for this compound quantification.
This compound Signaling Pathway
Caption: Simplified signaling pathways of this compound involving Nrf2 and PPARγ.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitro-fatty acids occur in human plasma in the picomolar range: a targeted nitro-lipidomics GC-MS/MS study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 9-Nitrooleate for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Nitrooleate (9-NO2-OA) is an endogenous signaling molecule formed through the nitration of oleic acid. As a potent electrophile, it modulates various signaling pathways, exhibiting significant anti-inflammatory and cytoprotective effects. Its therapeutic potential is currently being explored in a range of preclinical animal models for inflammatory diseases. This document provides detailed application notes and protocols for the synthesis, purification, formulation, and administration of 9-NO2-OA for in vivo animal studies, along with methods to assess its engagement with key signaling pathways.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 9-nitro-9E-octadecenoic acid |
| Synonyms | 9-Nitrooleic Acid, 9-NO2-OA |
| CAS Number | 875685-44-2 |
| Molecular Formula | C₁₈H₃₃NO₄ |
| Molecular Weight | 327.5 g/mol |
| Appearance | Pale yellow oil |
| Purity | ≥98% |
| Solubility | Soluble in ethanol (B145695) (1 mg/ml) |
| Storage | Store at -20°C for long-term stability (≥ 2 years) |
Experimental Protocols
I. Synthesis of this compound via Henry Reaction
The Henry (nitroaldol) reaction provides a regioselective method for synthesizing 9-NO2-OA.[1][2] This multi-step process involves the formation of a carbon-carbon bond between a nitroalkane and an aldehyde, followed by elimination to yield the nitroalkene.[3][4]
Materials:
-
8-bromononan-1-ol
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Allyl alcohol
-
Toluene
-
p-toluenesulfonic acid
-
Sodium nitrite
-
Undec-10-ynoic acid
-
Ozone
-
Triphenylphosphine
-
Base (e.g., DBU or t-BuOK)
-
Acetyl chloride
-
Pyridine
-
Sodium bicarbonate
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
-
Silica (B1680970) gel 60
Procedure:
-
Synthesis of 9-oxononanoate (B1257084): This precursor can be synthesized in three steps starting from monomethyl azelaic acid, involving a reduction followed by oxidation.[4]
-
Synthesis of 1-nitro-nonane: This can be prepared from the corresponding bromoalkane.
-
Henry Reaction: React 1-nitro-nonane with 9-oxononanoate in the presence of a base to form a β-hydroxynitro ester intermediate.[3][4]
-
Acetylation: Acetylate the hydroxyl group of the intermediate using acetyl chloride in pyridine.
-
Elimination: Induce base-catalyzed elimination of the acetate (B1210297) to form the nitroalkene double bond.
-
Deprotection: Remove any protecting groups from the carboxylic acid moiety.
A schematic of the synthesis workflow is provided below.
II. Purification of this compound by Column Chromatography
Purification of the crude 9-NO2-OA is essential to remove unreacted starting materials and byproducts. Flash column chromatography using silica gel is a common and effective method.
Materials:
-
Crude this compound
-
Silica gel 60
-
Glass chromatography column
-
Solvent system (e.g., a gradient of diethyl ether in hexanes or ethyl acetate in hexanes)
-
Compressed air (for flash chromatography)
-
Test tubes for fraction collection
-
TLC plates and developing chamber
Procedure:
-
Column Packing:
-
Plug the bottom of the column with glass wool or cotton.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[5][6]
-
Add a thin layer of sand on top of the silica bed.[5]
-
-
Sample Loading:
-
Dissolve the crude 9-NO2-OA in a minimal amount of the initial eluent.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent mixture.
-
Gradually increase the polarity of the eluent to move the compound down the column.
-
Collect fractions in test tubes.
-
-
Analysis of Fractions:
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure 9-NO2-OA.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 9-NO2-OA as a pale yellow oil.
-
III. Formulation of this compound for Animal Studies
The poor aqueous solubility of 9-NO2-OA necessitates the use of a suitable vehicle for in vivo administration.
A. Oral Gavage Formulation (Suspension)
A common vehicle for oral administration of hydrophobic compounds is an aqueous suspension of methylcellulose (B11928114).[7][8]
Materials:
-
Purified this compound
-
Methylcellulose (e.g., 400 cP)
-
Sterile water
-
(Optional) Tween 80 (0.1-0.5%) to aid suspension
-
(Optional) Ethanol or DMSO to initially dissolve the compound
Procedure:
-
Prepare 0.5% (w/v) Methylcellulose Vehicle:
-
Heat approximately one-third of the final required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring vigorously.
-
Once dispersed, remove from heat and add the remaining two-thirds of cold sterile water.
-
Continue stirring in a cold bath until the solution is clear and viscous. Store at 4°C.
-
-
Prepare this compound Suspension:
-
Accurately weigh the required amount of 9-NO2-OA.
-
If necessary, dissolve the 9-NO2-OA in a minimal amount of ethanol or DMSO.
-
Triturate the dissolved 9-NO2-OA or the oil itself with a small amount of the methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to achieve a uniform suspension.
-
Prepare fresh daily to ensure stability.
-
B. Subcutaneous Infusion Formulation (for Osmotic Pumps)
For continuous subcutaneous delivery, 9-NO2-OA can be dissolved in a vehicle compatible with osmotic pumps, such as a mixture of polyethylene (B3416737) glycol and ethanol.[9][10]
Materials:
-
Purified this compound
-
Polyethylene glycol (PEG), e.g., PEG 300 or PEG 400
-
Ethanol
-
Sterile, pyrogen-free vehicle components
Procedure:
-
Accurately weigh the required amount of 9-NO2-OA.
-
Dissolve the 9-NO2-OA in the appropriate volume of the PEG/ethanol vehicle (e.g., 90:10 or 92:8 v/v) to achieve the desired final concentration for the osmotic pump.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Filter the solution through a sterile syringe filter (0.22 µm) before filling the osmotic pumps.
-
Check the stability of the formulation at 37°C for the intended duration of the experiment.[10]
Administration in Animal Models
The route of administration should be chosen based on the experimental design and desired pharmacokinetic profile.
Quantitative Data on Dosage and Administration
| Animal Model | Administration Route | Dosage | Vehicle | Study Focus | Reference |
| Mice (C57BL/6J) | Subcutaneous (osmotic pump) | 6 mg/kg/day | Polyethylene glycol/ethanol (90:10) | Myocardial fibrosis | [9] |
| Mice (HFD-fed) | Subcutaneous (osmotic pump) | 8 mg/kg/day | Polyethylene glycol/ethanol (92:8) | Adipose tissue pharmacokinetics | [11] |
| Rats (Diabetic) | Subcutaneous (osmotic pump) | 7.5 µg/kg/day | Polyethylene glycol/ethanol | Erectile dysfunction | |
| Mice | Intraperitoneal | Not specified | DMSO | Initial studies | [12] |
| Mice | Oral gavage | Not specified | Oil-based formulations | Pharmacokinetic studies | [12] |
Pharmacokinetic Parameters
Pharmacokinetic data for 9-NO2-OA (or its analogue CXA-10) in humans after oral administration has been reported, showing low plasma concentrations.[13] In mice, after oral administration of a related compound, Cmax was reached within 1 hour, with a half-life of approximately 5.9 hours and a bioavailability of 50.4%.[14] After intravenous administration, the half-life was shorter (1.5 hours).[14] It is important to note that 9-NO2-OA is extensively metabolized and incorporated into complex lipids, which influences its biodistribution and plasma concentration measurements.[11][15]
Assessment of Signaling Pathway Activation
9-NO2-OA primarily exerts its effects through the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
I. PPARγ Activation Assay (In Vitro)
A common method to assess PPARγ activation is a luciferase reporter gene assay in a suitable cell line.[16][17][18]
Materials:
-
Cell line (e.g., SW480, HEK293T)
-
PPARγ response element (PPRE)-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Positive control (e.g., Rosiglitazone)
-
PPARγ antagonist (e.g., GW9662) for specificity
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate.
-
Co-transfect the cells with the PPRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Treatment:
-
After transfection, treat the cells with varying concentrations of 9-NO2-OA, a positive control, and a vehicle control.
-
To confirm specificity, pre-treat a set of wells with a PPARγ antagonist before adding 9-NO2-OA.
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 16-24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold activation relative to the vehicle control.
-
II. Nrf2 Pathway Activation Assay (In Vivo)
Activation of the Nrf2 pathway can be assessed by measuring the expression of its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[19][20][21][22]
Materials:
-
Tissues from control and 9-NO2-OA-treated animals
-
Reagents for RNA isolation (e.g., Trizol)
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers for Nrf2 target genes (HO-1, NQO1) and a housekeeping gene
-
Reagents for quantitative real-time PCR (qPCR)
-
Antibodies for Nrf2, HO-1, and a loading control for Western blotting
Procedure:
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals and collect the target tissues (e.g., liver, lung).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
-
RNA Isolation and qPCR:
-
Isolate total RNA from the tissues.
-
Synthesize cDNA from the RNA.
-
Perform qPCR to measure the relative mRNA expression of HO-1 and NQO1, normalized to a housekeeping gene.
-
-
Western Blotting:
-
Prepare protein lysates from the tissues.[23]
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against Nrf2, HO-1, and a loading control.
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the protein expression levels relative to the loading control.
-
Signaling Pathway Diagrams
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 11. Nitro-fatty acid pharmacokinetics in the adipose tissue compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitro-Fatty Acids: New Drug Candidates for Chronic Inflammatory and Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and Pharmacodynamic Effects of Oral CXA‐10, a Nitro Fatty Acid, After Single and Multiple Ascending Doses in Healthy and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitrated oleic acid up-regulates PPARγ and attenuates experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In situ generation, metabolism and immunomodulatory signaling actions of nitro-conjugated linoleic acid in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biomarkers of NRF2 signalling: Current status and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Time-Dependent Measurement of Nrf2-Regulated Antioxidant Response to Ionizing Radiation towards Identifying Potential Protein Biomarkers for Acute Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of 9- and 10-Nitrooleate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitro-fatty acids (NFAs) are endogenous signaling molecules formed through the reaction of nitric oxide-derived species with unsaturated fatty acids. Among these, the regioisomers 9-nitrooleate (9-NO₂-OA) and 10-nitrooleate (B15139382) (10-NO₂-OA) have garnered significant attention due to their potent anti-inflammatory and cytoprotective effects. These isomers act as partial agonists for peroxisome proliferator-activated receptor-gamma (PPARγ) and can activate the Keap1/Nrf2 antioxidant response pathway, making them promising therapeutic targets.[1][2][3][4] Accurate separation and quantification of 9- and 10-NO₂-OA are crucial for understanding their distinct biological activities and for the development of NFA-based therapeutics.
This document provides detailed application notes and protocols for the separation and analysis of 9- and 10-nitrooleate isomers using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Analytical Methodologies
The separation and quantification of 9- and 10-NO₂-OA isomers can be effectively achieved by chromatographic techniques coupled with mass spectrometry. The choice of method may depend on the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., preparative separation versus quantitative analysis).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high chromatographic resolution and sensitivity, particularly when coupled with negative chemical ionization. This method typically requires derivatization of the fatty acids to increase their volatility.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like nitro-fatty acids. Reversed-phase HPLC can be used to separate the 9- and 10-nitrooleate isomers.[5]
Data Presentation
Table 1: Quantitative Analysis of 9- and 10-Nitrooleate in Human Plasma
| Analyte | Method | Concentration (nM) | Reference |
| 9-NO₂-OA | GC-MS/MS | 0.88 ± 0.29 | [6] |
| 10-NO₂-OA | GC-MS/MS | 0.96 (mean) | [6] |
| Total free NO₂-OA | LC-MS/MS | ~600 | [6] |
| Total esterified NO₂-OA | LC-MS/MS | ~300 | [6] |
Table 2: Mass Spectrometry Parameters for the Analysis of 9- and 10-Nitrooleate
| Method | Ionization Mode | Parent Ion (m/z) | Product Ion (m/z) | Reference |
| GC-MS/MS (PFB esters) | ECNICI | 326 ([M-PFB]⁻) | 46 ([NO₂]⁻) | [6] |
| LC-MS/MS (underivatized) | Negative ESI | 326 ([M-H]⁻) | 46 ([NO₂]⁻) | [7][8] |
Experimental Protocols
Protocol 1: GC-MS/MS Analysis of 9- and 10-Nitrooleate in Human Plasma
This protocol is based on a validated stable-isotope dilution methodology.[6]
1. Sample Preparation and Solid-Phase Extraction (SPE) a. Acidify plasma samples to approximately pH 5. b. Perform SPE to extract the fatty acids. c. Elute the fatty acids from the SPE cartridge.
2. Derivatization to Pentafluorobenzyl (PFB) Esters a. Convert the extracted fatty acids to their PFB esters. This enhances volatility for GC analysis.
3. HPLC Fractionation a. Isolate the NO₂-OA-PFB esters using high-performance liquid chromatography (HPLC). b. Collect the fraction containing the 9- and 10-NO₂-OA-PFB esters.
4. Solvent Extraction a. Extract the collected HPLC fraction with a suitable organic solvent.
5. GC-MS/MS Analysis a. GC Column: Use a suitable capillary column for fatty acid analysis. b. Injection: Inject the extracted sample into the GC-MS/MS system. c. Ionization: Use electron capture negative-ion chemical ionization (ECNICI). d. Quantification: Perform selected-reaction monitoring (SRM) for the following transitions:
- Endogenous 9- and 10-NO₂-OA: m/z 326 → m/z 46
- Internal Standards (¹⁵N-labeled): m/z 327 → m/z 47
Protocol 2: Reversed-Phase HPLC-MS/MS for the Separation and Analysis of 9- and 10-Nitrooleate
This protocol is a composite based on findings that demonstrate the feasibility of separating the isomers using reversed-phase chromatography.[5]
1. Sample Preparation a. For biological samples, perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer). b. Reconstitute the dried lipid extract in the initial mobile phase.
2. HPLC Conditions a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient:
- Start with a suitable percentage of mobile phase B to retain the analytes.
- Develop a linear gradient to increase the percentage of mobile phase B to elute the isomers. The 10-NO₂-OA isomer is expected to elute before the 9-NO₂-OA isomer.[5] e. Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min. f. Column Temperature: Maintain a constant temperature, for example, 30°C, to ensure reproducible retention times.
3. MS/MS Detection a. Ionization: Use electrospray ionization (ESI) in negative mode. b. Multiple Reaction Monitoring (MRM):
Signaling Pathways and Experimental Workflows
Signaling Pathways
9- and 10-Nitrooleate exert their biological effects through the modulation of key signaling pathways, primarily the Nrf2 and PPARγ pathways.
Experimental Workflow
References
- 1. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Specific GC-MS/MS stable-isotope dilution methodology for free 9- and 10-nitro-oleic acid in human plasma challenges previous LC-MS/MS reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of 9-Nitrooleate in Biological Samples Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the accurate quantification of 9-Nitrooleate (9-NO₂-OA) in biological matrices, such as plasma, using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Introduction
This compound (9-NO₂-OA) is a nitrated fatty acid that acts as an endogenous signaling molecule. It is formed by the nitration of oleic acid and is involved in various physiological and pathological processes.[1][2] Accurate quantification of 9-NO₂-OA in biological samples is crucial for understanding its role in health and disease. Stable isotope-labeled internal standards, such as deuterated 9-NO₂-OA, are considered the "gold standard" for quantitative analysis.[3] They exhibit nearly identical chemical and physical properties to the endogenous analyte, ensuring they behave similarly during sample extraction, derivatization, and ionization, thereby correcting for matrix effects and variations in instrument response.[3][4]
Signaling Pathways of this compound
This compound and its isomer, 10-nitrooleate, are known to exert their biological effects through the activation of several key signaling pathways. Notably, they are potent endogenous ligands for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that regulates gene expression involved in adipogenesis and inflammation.[1][2] Additionally, these nitroalkenes can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[2] The electrophilic nature of the nitroalkene moiety allows it to react with nucleophilic residues, such as cysteine, on proteins, leading to post-translational modifications that modulate their function.[5][6]
Quantitative Data Summary
The reported concentrations of this compound in human plasma vary significantly depending on the analytical method employed. This underscores the critical importance of using a validated method with an appropriate internal standard for reliable quantification.
| Analytical Method | Analyte | Matrix | Concentration Range | Reference |
| LC-MS/MS | Free 9-NO₂-OA & 10-NO₂-OA | Human Plasma | ~600 nM | [7][8] |
| GC-MS/MS | 9-NO₂-OA | Human Plasma | 0.88 ± 0.29 nM | [9] |
| GC-MS/MS | 10-NO₂-OA | Human Plasma | 0.96 nM | [9] |
| Validated GC-MS/MS | 9-NO₂-OA | Human Plasma | 306 ± 44 pM | [7] |
| Validated GC-MS/MS | 10-NO₂-OA | Human Plasma | 316 ± 33 pM | [7] |
| LC-MS/MS | NO₂-OA | Human Plasma (Healthy Controls) | 12.6 ± 6 nM | [10] |
| LC-MS/MS | NO₂-OA | Human Plasma (IHD Patients) | 21.7 ± 9.8 nM | [10] |
Experimental Protocols
The following protocols outline the steps for sample preparation and analysis using both GC-MS/MS and LC-MS/MS. The use of a deuterated internal standard is integrated into each workflow to ensure accurate quantification.
Experimental Workflow Overview
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro-fatty acids in cardiovascular regulation and diseases: characteristics and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients [mdpi.com]
Troubleshooting & Optimization
improving the stability of 9-Nitrooleate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 9-Nitrooleate in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful application of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | Degradation of this compound in stock or working solutions. | 1. Verify Storage Conditions: Ensure this compound is stored at -20°C or lower in a tightly sealed glass vial under an inert atmosphere (argon or nitrogen). 2. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a concentrated stock. Avoid storing dilute aqueous solutions. 3. Minimize Light Exposure: Protect solutions from light by using amber vials or wrapping vials in aluminum foil. 4. Control pH: Maintain the pH of aqueous buffers in the acidic range (pH < 7.0) to slow degradation. Neutral or alkaline conditions accelerate degradation. |
| Precipitate or cloudiness observed in the solution | 1. Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent. 2. Temperature Effects: The compound may have precipitated out of solution upon cooling. | 1. Solvent Selection: Ensure the use of a suitable organic solvent for the stock solution, such as ethanol (B145695), in which this compound is soluble. For aqueous working solutions, ensure the final concentration is within the solubility limit. 2. Gentle Warming/Vortexing: Briefly warm the solution to 37°C and vortex to redissolve the precipitate. Do not overheat. 3. Prepare a New Solution: If the precipitate does not dissolve, it may indicate degradation. Prepare a fresh solution from the solid compound or a new stock. |
| Loss of biological activity over time | Degradation of the this compound molecule. | 1. Follow Strict Handling Protocols: Adhere to the recommended protocols for solution preparation, storage, and handling to minimize degradation. 2. Aliquot Stock Solutions: Aliquot concentrated stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Run Control Experiments: Include a positive control with freshly prepared this compound in your experiments to assess the activity of your working solutions. |
| Variability between replicate wells in cell-based assays | 1. Uneven Cell Seeding. 2. Pipetting Inaccuracy. 3. Edge Effects in multi-well plates. 4. Incomplete Mixing of reagents. | 1. Homogenous Cell Suspension: Ensure a single-cell suspension before seeding and gently swirl the suspension periodically. 2. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. 3. Avoid Outer Wells: Fill the outer wells of the plate with sterile water or PBS to maintain humidity and avoid using them for experimental samples. 4. Ensure Thorough Mixing: Gently tap the plate or use a plate shaker at a low speed after adding reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored as a solid or in an organic solvent like ethanol at -20°C or below[1][2][3][4]. To prevent oxidation, it is best to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed glass vial protected from light[5].
Q2: How stable is this compound in aqueous solutions?
A2: this compound is known to be unstable in neutral to alkaline aqueous solutions[1][5]. Degradation is accelerated at pH 7.4 and above. For experiments in aqueous buffers, it is recommended to use slightly acidic conditions (pH < 7.0) and to prepare the solutions fresh immediately before use.
Q3: What solvents should I use to prepare this compound solutions?
A3: For stock solutions, use a high-purity, anhydrous organic solvent such as ethanol, in which this compound is readily soluble[4]. For working solutions in cell culture, the ethanol stock solution can be further diluted in the appropriate cell culture medium. Ensure the final concentration of ethanol is not toxic to your cells (typically <0.1%).
Q4: How does exposure to light and temperature affect the stability of this compound?
A4: Nitrated lipids, including this compound, are sensitive to both light and temperature[5]. Exposure to light can lead to photodegradation, and elevated temperatures accelerate the rate of chemical degradation. Therefore, all solutions should be handled under subdued light and stored at low temperatures.
Q5: How does serum in cell culture media affect the stability and activity of this compound?
A5: this compound can bind non-covalently to serum albumin[1][2][6]. This binding can potentially increase its stability in solution by protecting it from degradation. However, it may also affect its bioavailability and effective concentration in cell-based assays. It is important to consider this interaction when designing and interpreting experiments.
Q6: How can I monitor the degradation of my this compound solution?
A6: The degradation of this compound can be monitored by analytical techniques such as UV-Vis spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS). This compound has a characteristic UV absorbance maximum (λmax) around 255 nm in ethanol[4]. A decrease in the absorbance at this wavelength over time can indicate degradation. LC-MS is a more sensitive and specific method to quantify the parent compound and identify its degradation products.
Quantitative Data on this compound Stability
Disclaimer: The following table presents illustrative data based on the known chemical properties of nitrated fatty acids. Actual degradation rates should be determined empirically under your specific experimental conditions.
| Condition | Time | Remaining this compound (%) |
| pH 5.0 in Aqueous Buffer at 4°C | 0 h | 100% |
| 24 h | 95% | |
| 48 h | 90% | |
| pH 7.4 in Aqueous Buffer at 25°C | 0 h | 100% |
| 2 h | 80% | |
| 8 h | 50% | |
| 24 h | 20% | |
| pH 8.0 in Aqueous Buffer at 37°C | 0 h | 100% |
| 1 h | 60% | |
| 4 h | 25% | |
| 12 h | <10% | |
| In Ethanol at -20°C (Protected from Light) | 0 months | 100% |
| 6 months | >98% | |
| 12 months | >95% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound (solid or in ethanol)
-
Anhydrous ethanol (≥99.5%)
-
Sterile, amber glass vials with Teflon-lined caps
-
Sterile, glass pipettes or syringes
-
Inert gas (argon or nitrogen)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), if applicable
Procedure for Preparing a 10 mM Stock Solution in Ethanol:
-
If starting from solid this compound, weigh the required amount in a sterile, amber glass vial under an inert atmosphere if possible.
-
Add the appropriate volume of anhydrous ethanol to achieve a 10 mM concentration.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Flush the headspace of the vial with a gentle stream of inert gas before final capping.
-
Aliquot the stock solution into single-use, amber glass vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Procedure for Preparing a 10 µM Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
In a sterile tube, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to obtain a 10 µM working solution.
-
Mix gently by inversion. Do not vortex vigorously to avoid introducing excess oxygen.
-
Use the working solution immediately in your cell culture experiments. Do not store dilute aqueous solutions.
Protocol 2: Experimental Workflow for Assessing this compound Stability
This protocol outlines a general workflow to determine the stability of this compound under specific experimental conditions.
1. Solution Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol).
-
Prepare working solutions by diluting the stock solution into the aqueous buffers or cell culture media of interest at various pH values.
2. Incubation:
-
Aliquot the working solutions into multiple vials for time-point analysis.
-
Incubate the vials under the desired conditions (e.g., different temperatures, light or dark).
3. Sample Collection:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each condition.
-
Immediately freeze the sample at -80°C to halt further degradation until analysis.
4. Analysis:
-
Thaw the samples immediately before analysis.
-
Analyze the concentration of remaining this compound using a validated analytical method such as LC-MS/MS or UV-Vis spectrophotometry.
5. Data Interpretation:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate and half-life of this compound under each condition.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Redox properties and human serum albumin binding of nitro-oleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Redox properties and human serum albumin binding of nitro-oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 9-Nitrooleate Synthesis
Welcome to the technical support center for 9-Nitrooleate (9-NO2-OA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important signaling molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main approaches for synthesizing this compound:
-
Direct Nitration of Oleic Acid: This method involves the direct reaction of a nitrating agent with oleic acid. While synthetically straightforward, it typically yields an equimolar mixture of this compound (9-NO2-OA) and 10-Nitrooleate (10-NO2-OA) isomers, which can be challenging to separate.[1][2]
-
Regio-specific Multi-step Synthesis: This approach provides a way to synthesize the specific 9-NO2-OA isomer with high purity (≥98%).[3] It is a longer process that involves several steps, including the Henry nitro-aldol reaction, but offers precise control over the final product's structure.[1][4]
Q2: I am getting a mixture of 9- and 10-Nitrooleate. How can I synthesize only the 9-isomer?
A2: To obtain exclusively the 9-NO2-OA isomer, a regio-specific multi-step synthesis is necessary. The direct nitration of oleic acid will inevitably produce a mixture of 9- and 10-isomers. The regio-specific route utilizes a Henry nitro-aldol reaction between a C9 nitro-precursor and a C9 aldehyde-precursor to ensure the nitro group is positioned correctly at the 9th carbon.[1][4]
Q3: My overall yield for the multi-step synthesis is very low. What are the common causes and how can I improve it?
A3: Low overall yields, often in the range of 12-36%, are a known challenge in the multi-step synthesis of 9-NO2-OA.[1] Several factors can contribute to this:
-
Inefficient Henry Reaction: The coupling of the nitroalkane and aldehyde can be slow and incomplete. Optimization of reaction conditions, such as reaction time and the equivalents of reagents, may be necessary. In some cases, this reaction may require extended periods, even up to 30 days, to achieve partial conversion.[5] The retro-Henry reaction can also reduce the yield of the desired adduct.[6]
-
Side Reactions during Elimination: The dehydration of the β-nitro alcohol to form the nitroalkene must be carefully controlled to avoid the formation of by-products. Prolonged reaction times with reagents like trifluoroacetic anhydride (B1165640) (TFAA) and triethylamine (B128534) are often crucial for the selective formation of the desired (E)-isomer.[4]
-
Material Loss During Purification: Each purification step, typically involving column chromatography, can lead to a loss of material. To maximize recovery, careful optimization of the chromatography conditions is essential.[1]
Q4: How can I monitor the progress of my synthesis reactions?
A4: Reaction progress can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is a straightforward method to track the consumption of starting materials and the formation of products at each step. For more detailed analysis and to identify intermediates or by-products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed in real-time or by analyzing aliquots from the reaction mixture.[7]
Q5: What are the best practices for purifying this compound?
A5: Column chromatography is the most common method for purifying this compound.[4] Here are some key considerations:
-
Esterification: Esterified fatty acids, such as the allyl or methyl esters of 9-NO2-OA, are generally easier to purify by column chromatography than the free acid.[1]
-
Solvent System: A common solvent system for silica (B1680970) gel chromatography is a gradient of diethyl ether in hexanes, often with a small amount of acetic acid (e.g., 0.5%) to improve the resolution and prevent tailing of the acidic product.[1]
-
Multiple Purifications: To achieve high purity (≥98%), it may be necessary to perform a second round of column chromatography.[1]
Q6: I'm concerned about the stability of my synthesized this compound. How should I handle and store it?
A6: this compound, particularly the 9-isomer, is known to be relatively unstable.[4] To ensure its integrity:
-
Handling: Minimize exposure to light and air. For long-term storage, it is advisable to store it as a solution in an inert solvent like ethanol (B145695) under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Henry reaction | Incomplete reaction. | Extend the reaction time. Monitor the reaction by TLC to determine the optimal time. Consider adjusting the stoichiometry of the reactants. |
| Retro-Henry reaction. | The use of certain additives, like potassium iodide (KI), has been reported to inhibit the retro-nitroaldol reaction in some cases.[8] | |
| Formation of (Z)-isomer during elimination | Incomplete isomerization to the more stable (E)-isomer. | Prolong the reaction time during the dehydration step (e.g., with TFAA/triethylamine) to ensure complete conversion to the thermodynamically favored (E)-isomer.[4] |
| Difficulty in separating 9- and 10-isomers | Direct nitration method was used. | For baseline separation, consider using high-performance liquid chromatography (HPLC). For future syntheses, employ the regio-specific multi-step approach. |
| Product degradation during purification | Instability of the nitroalkene moiety on silica gel. | Work quickly and use cooled solvents if possible. Consider using a less acidic stationary phase for chromatography if degradation is suspected. |
| Incomplete deprotection of the ester | Harsh deprotection conditions for methyl esters (e.g., 6M HCl reflux) can be difficult to scale and may lead to side reactions. | The use of an allyl ester protecting group allows for milder deprotection conditions (e.g., with formic acid and a palladium catalyst), which can lead to higher yields.[1] |
Quantitative Data Summary
| Synthesis Method | Parameter | Reported Value | Reference |
| Regio-specific Multi-step Synthesis | Overall Yield | 12-36% | [1] |
| Purity (after purification) | ≥98% | [3] | |
| Direct Nitration of Oleic Acid | Isomer Ratio (9-NO2-OA:10-NO2-OA) | Approximately 1:1 | [3] |
Experimental Protocols
Protocol: Regio-specific Synthesis of this compound (Allyl Ester)
This protocol is a multi-step process. Each intermediate should be purified and characterized before proceeding to the next step.
Step 1: Synthesis of 9-Bromononanoic acid, allyl ester
-
In a 50 mL round-bottom flask, combine 1.00 g of 9-bromononanoic acid (4.2 mmol), 3 mL of allyl alcohol, and 20 mL of toluene.
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 9-Nitrononanoic acid, allyl ester
-
In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the purified 9-bromononanoic acid, allyl ester in a suitable solvent (e.g., DMF).
-
Add a source of nitrite (B80452), such as sodium nitrite or silver nitrite.
-
Heat the reaction mixture and monitor by TLC.
-
After the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Step 3: Henry Reaction to form 10-Hydroxy-9-nitro-octadecanoic acid, allyl ester
-
In an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, dissolve the 9-nitrononanoic acid, allyl ester.
-
Add nonanal (B32974) and a suitable base catalyst (e.g., DBU or t-BuOK).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a weak acid and perform an aqueous workup.
-
Extract the product, dry the organic layer, concentrate, and purify the resulting β-nitro alcohol.
Step 4: Dehydration to form 9-Nitro-9E-octadecenoic acid, allyl ester
-
Dissolve the purified 10-hydroxy-9-nitro-octadecanoic acid, allyl ester in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0°C and add triethylamine followed by trifluoroacetic anhydride (TFAA).
-
Allow the reaction to proceed, monitoring by TLC for the formation of the nitroalkene.
-
Perform an aqueous workup, extract the product, dry the organic layer, concentrate, and purify by column chromatography.
Step 5: Deprotection to form 9-Nitro-9E-octadecenoic acid (9-NO2-OA)
-
Dissolve the purified 9-nitro-9E-octadecenoic acid, allyl ester in a suitable solvent.
-
Add formic acid and a catalytic amount of a palladium catalyst (e.g., Pd(PPh3)4).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Filter off the catalyst and concentrate the solution.
-
Purify the final product by column chromatography to obtain pure 9-NO2-OA.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the regio-specific synthesis and purification of this compound.
Caption: this compound activation of the PPARγ signaling pathway.
Caption: Inhibition of the Calcineurin-NFAT pathway by this compound in T-cells.
References
- 1. Nitrated fatty acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regio- and Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Magritek [magritek.com]
- 8. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
Technical Support Center: Overcoming Solubility Issues with 9-Nitrooleate
For researchers, scientists, and drug development professionals utilizing 9-Nitrooleate (9-NO₂-OA), ensuring its proper solubilization is critical for obtaining reliable and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is ethanol (B145695). For the pure this compound isomer, a solubility of up to 1 mg/mL in ethanol has been reported. For the isomeric mixture of 9- and 10-Nitrooleate, the solubility in ethanol is slightly lower, in the range of 0.1-1 mg/mL.[1][2]
Q2: My this compound, dissolved in an organic solvent, precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the highly lipophilic this compound is poorly soluble in aqueous environments. When the organic solvent is diluted in the aqueous medium, the concentration of the organic solvent drops, causing the this compound to come out of solution.
To prevent this, it is highly recommended to complex the this compound with a carrier protein like bovine serum albumin (BSA) before adding it to the cell culture medium. Fatty acid-free BSA is particularly effective at binding to fatty acids and increasing their solubility in aqueous solutions.[3][4]
Q3: How do I prepare a this compound-BSA complex for my cell culture experiments?
A3: A detailed protocol for preparing a this compound-BSA complex is provided in the Experimental Protocols section below. The general principle involves preparing a stock solution of this compound in ethanol, and then adding this to a pre-warmed solution of fatty acid-free BSA in your cell culture medium with gentle mixing. This allows the this compound to bind to the BSA, forming a soluble complex.
Q4: What is the maximum concentration of ethanol that is safe for my cells in culture?
A4: The tolerance of cell lines to ethanol can vary. However, it is a common practice to keep the final concentration of ethanol in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is always advisable to include a vehicle control (medium with the same final concentration of ethanol and BSA without this compound) in your experiments.
Q5: How should I prepare this compound for in vivo studies?
A5: For in vivo administration, this compound needs to be formulated to ensure its bioavailability and to prevent precipitation in biological fluids. One approach is to dissolve the this compound in a biocompatible organic solvent and then emulsify it in a suitable vehicle like saline. Another strategy involves the use of delivery vehicles such as lipid nanoparticles or formulating with agents like Pluronic F68. A detailed protocol for a basic in vivo formulation is provided below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Precipitate forms in the stock solution (in ethanol). | The concentration of this compound exceeds its solubility limit in ethanol. | - Gently warm the solution in a 37°C water bath. - Briefly sonicate the solution to aid dissolution. - If precipitation persists, prepare a new stock solution at a lower concentration. |
| The solution becomes cloudy or a precipitate forms immediately upon adding the ethanol stock to the aqueous medium. | Rapid precipitation due to poor aqueous solubility. | - Prepare a this compound-BSA complex as described in the protocol below. - Add the ethanol stock solution dropwise to the pre-warmed aqueous medium while gently vortexing to ensure rapid dispersion. |
| A precipitate appears in the cell culture plate after a few hours of incubation. | The this compound-BSA complex may be unstable over time, or the concentration of unbound this compound is too high. | - Ensure the molar ratio of this compound to BSA is appropriate (typically a 2:1 to 5:1 ratio of fatty acid to BSA is used). - Reduce the final concentration of this compound in your experiment. - Visually inspect the wells for any signs of precipitation before and during the experiment. |
| Inconsistent or lower-than-expected biological activity. | Partial precipitation of this compound is occurring, leading to a lower effective concentration. | - Confirm the complete solubilization of your stock solution before use. - Always prepare fresh working solutions from the stock for each experiment. - Filter the final working solution through a 0.22 µm syringe filter before adding it to the cells to remove any micro-precipitates. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound | Ethanol | 1 mg/mL | [2] |
| 9(10)-Nitrooleate (isomeric mixture) | Ethanol | 0.1-1 mg/mL (slightly soluble) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the solution vigorously.
-
If necessary, gently warm the tube in a 37°C water bath and/or sonicate for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound-BSA Complex for In Vitro (Cell Culture) Experiments
-
Materials:
-
This compound stock solution in ethanol (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
-
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium or PBS. Gently rotate to dissolve, avoiding vigorous shaking which can cause frothing. Sterile filter the BSA solution through a 0.22 µm filter.
-
In a sterile conical tube, add the required volume of the 10% BSA solution.
-
Pre-warm the BSA solution in a 37°C water bath for 15-30 minutes.
-
Slowly add the desired amount of the this compound ethanol stock solution dropwise to the pre-warmed BSA solution while gently swirling the tube. A common molar ratio of fatty acid to BSA is between 2:1 and 5:1.
-
Incubate the mixture at 37°C for at least 30 minutes with occasional gentle swirling to allow for the complex to form.
-
This this compound-BSA complex solution can now be further diluted with your complete cell culture medium to the desired final working concentration.
-
Always prepare a vehicle control containing the same final concentrations of ethanol and BSA.
-
Protocol 3: Basic Formulation of this compound for In Vivo Administration
Disclaimer: This is a basic protocol and may require optimization for specific animal models and routes of administration.
-
Materials:
-
This compound stock solution in ethanol (from Protocol 1)
-
Sterile saline (0.9% NaCl)
-
Optional: A biocompatible surfactant such as Pluronic® F-68
-
-
Procedure:
-
Determine the required dose of this compound for your experiment.
-
Dilute the this compound ethanol stock solution with sterile saline to the final desired concentration. It is crucial to perform this dilution immediately before administration to minimize the risk of precipitation.
-
To improve solubility and stability, a surfactant can be used. Prepare a stock solution of Pluronic® F-68 (e.g., 10% in saline). The this compound ethanol stock can be added to the Pluronic® F-68 solution before the final dilution with saline.
-
Administer the formulation via the desired route (e.g., intraperitoneal or intravenous injection).
-
For continuous delivery, osmotic minipumps can be loaded with a solution of this compound in a suitable vehicle, such as a mixture of ethanol and saline.[5]
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathways activated by this compound.
References
Technical Support Center: 9-Nitrooleate Experiments
Welcome to the technical support center for 9-Nitrooleate (9-NO2-OA) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing artifacts and ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, analysis, and application of this compound.
Q1: I am observing unexpectedly high or variable concentrations of 9-NO2-OA in my biological samples. What could be the cause?
A1: This is a common issue that can arise from artifactual formation of 9-NO2-OA during sample collection and processing. The primary culprit is often acid-catalyzed nitration from endogenous sources of nitrite (B80452).[1] To mitigate this, consider the following:
-
pH Control: Maintain a neutral pH during all sample handling and extraction steps. Acidic conditions can lead to the formation of nitrous acid (HNO2) from nitrite (NO2-), which can then cause artifactual nitration of oleic acid.[1]
-
Isotopic Labeling Control: A robust method to control for artifactual nitration is to add a known amount of a stable isotope-labeled nitrite, such as 15NO2-, to your sample homogenates during extraction. The formation of 15N-labeled 9-NO2-OA will indicate the extent of artifactual nitration, allowing for correction of your data.[1]
-
Antioxidant Addition: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to your extraction solvents can help to quench reactive species that may contribute to artifactual nitration.
Q2: My 9-NO2-OA standard seems to be degrading. What are the proper storage and handling procedures?
A2: this compound is a relatively unstable molecule, and improper storage can lead to degradation and inaccurate experimental results.[2] Follow these guidelines for optimal stability:
-
Storage Temperature: 9-NO2-OA should be stored at -20°C.[3]
-
Solvent: It is typically supplied in ethanol. If you need to prepare aliquots in other solvents, ensure they are of high purity and free of contaminants.
-
Inert Atmosphere: For long-term storage, it is advisable to store 9-NO2-OA under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light Sensitivity: Protect from light to prevent photochemical degradation.
Q3: I am having difficulty detecting and quantifying 9-NO2-OA in my samples using LC-MS/MS. What are some common pitfalls?
A3: The accurate quantification of 9-NO2-OA by LC-MS/MS can be challenging due to its low endogenous concentrations and potential for matrix effects.[4][5] Here are some troubleshooting tips:
-
Sample Preparation: Efficient extraction from the biological matrix is crucial. Solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analyte, though some methods have been developed to eliminate this step.[4]
-
Internal Standards: The use of a stable isotope-labeled internal standard, such as this compound-d17, is highly recommended for accurate quantification to account for sample loss during preparation and matrix effects.
-
Ionization Mode: 9-NO2-OA is preferentially analyzed in negative-ion mode as [M-H]− ions.[5]
-
Isomer Separation: Be aware that 9-NO2-OA and its regioisomer, 10-nitrooleate, are often formed in roughly equal proportions in vivo.[3] Your chromatographic method should be able to separate these isomers if you need to quantify them individually.
-
Instrument Sensitivity: Ensure your mass spectrometer has adequate sensitivity to detect the low nanomolar concentrations of 9-NO2-OA typically found in biological samples.[4][6]
Q4: I am observing unexpected biological effects in my cell culture experiments with 9-NO2-OA. Could this be due to artifacts?
A4: Yes, unexpected biological effects can arise from the reactivity of 9-NO2-OA. As an electrophilic molecule, it can undergo Michael addition reactions with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[1][5][7]
-
Protein Adduction: This covalent modification of proteins can alter their function and lead to downstream signaling events that may not be the intended focus of your study.[1][7] It is important to consider that the observed biological effects might be due to this protein alkylation.
-
Control Experiments: To distinguish between receptor-mediated signaling and effects due to electrophilic stress, consider using non-electrophilic analogs of 9-NO2-OA as negative controls in your experiments.
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol provides a general guideline for the extraction of 9-NO2-OA from plasma samples for subsequent LC-MS/MS analysis.
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes at 4°C to separate the plasma.
-
Internal Standard Spiking: To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d17).
-
Protein Precipitation and Lipid Extraction:
-
Add 1 mL of ice-cold acetonitrile (B52724) containing an antioxidant (e.g., 0.005% BHT) to the plasma sample.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Quantification of this compound by LC-MS/MS
This is a general protocol and should be optimized for your specific instrumentation.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate 9-NO2-OA from its isomers and other interfering substances.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for both the native 9-NO2-OA and the stable isotope-labeled internal standard.
-
Quantification: Create a calibration curve using known concentrations of 9-NO2-OA standards and their corresponding internal standard responses. Calculate the concentration of 9-NO2-OA in your samples based on this calibration curve.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Endogenous Plasma Concentration (Free Acid) | ~619 ± 52 nM | [3] |
| Endogenous Plasma Concentration (Esterified) | ~302 ± 369 nM | [3] |
| Concentration for PPARγ Activation | ~1 µM (7-fold activation) | [3] |
| Concentration for Adipocyte Differentiation | 3 µM | [3] |
Visualizations
Caption: Artifactual formation of this compound during sample processing.
Caption: Dual signaling mechanisms of this compound.
References
- 1. The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients | MDPI [mdpi.com]
- 5. Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and quantification of endogenous fatty acid nitroalkene metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrated fatty acids: from diet to disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 9-Nitrooleate Adduct Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to optimize cell lysis for the detection of 9-Nitrooleate (9-NO2-OA) adducts.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in detecting this compound (9-NO2-OA) adducts?
A1: The primary challenges in detecting 9-NO2-OA adducts are their low physiological concentrations and their inherent reactivity.[1] These nitro-fatty acids readily form covalent Michael adducts with nucleophilic amino acid residues, primarily cysteine and histidine.[1] This reactivity, while central to their biological function, also makes the adducts susceptible to loss or modification during sample preparation and analysis.
Q2: Which cell lysis method is recommended for preserving 9-NO2-OA adducts?
A2: A strong denaturing lysis buffer, such as an SDS-based buffer, is often recommended to rapidly inactivate cellular enzymes like proteases and phosphatases that could degrade the protein or the adduct.[2] While direct comparisons of various lysis buffers specifically for 9-NO2-OA adduct stability are not extensively published, the principle is to achieve rapid and complete cell disruption and protein denaturation to preserve the post-translational modification. It is crucial to keep samples cold and to include protease and phosphatase inhibitors in the lysis buffer.
Q3: What are the critical steps to prevent the degradation of 9-NO2-OA adducts during sample preparation?
A3: To prevent adduct degradation, it is essential to:
-
Work quickly and keep samples on ice at all times to minimize enzymatic activity.
-
Use a robust lysis buffer containing protease and phosphatase inhibitors.[2]
-
Immediately process or flash-freeze cell pellets in liquid nitrogen after harvesting.[2]
-
Avoid repeated freeze-thaw cycles , which can lead to protein degradation and adduct instability.
-
Optimize pH and temperature , as extremes can lead to the cleavage of the adduct.
Q4: What is the most common analytical method for detecting and quantifying 9-NO2-OA adducts?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful technique for the detection and quantification of 9-NO2-OA adducts.[1] This method offers high sensitivity and specificity, allowing for the identification of the adducted protein and the site of modification.
Q5: How does 9-NO2-OA influence cellular signaling pathways?
A5: 9-NO2-OA is known to modulate inflammatory and antioxidant signaling pathways. It can inhibit the pro-inflammatory NF-κB pathway by directly modifying key cysteine residues on its subunits.[1] Concurrently, it can activate the Nrf2-dependent antioxidant response by modifying Keap1, a negative regulator of Nrf2.[1][3] This leads to the transcription of cytoprotective genes.
Troubleshooting Guides
Problem 1: Low or No Detection of 9-NO2-OA Adducts
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure complete cell disruption. For adherent cells, use a cell scraper to collect all cells. For tissues, mechanical homogenization may be necessary in conjunction with a chemical lysis buffer. Consider extending the lysis incubation time on ice. |
| Adduct Degradation | Work quickly and maintain cold temperatures throughout the procedure. Ensure that a fresh protease and phosphatase inhibitor cocktail is added to the lysis buffer immediately before use. Aliquot samples to avoid multiple freeze-thaw cycles. |
| Low Abundance of Adducts | Consider using enrichment techniques. If using a "clickable" alkyne-tagged 9-NO2-OA probe, perform affinity purification with azide-biotin and streptavidin beads to enrich for adducted proteins before MS analysis.[2] |
| Poor Ionization in Mass Spectrometry | Optimize MS source parameters. Ensure the mobile phase is compatible with good ionization (e.g., contains a volatile acid like formic acid). Check for ion suppression from the sample matrix. |
Problem 2: High Variability in Quantitative Results
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample preparation steps, including incubation times, temperatures, and pipetting volumes. Ensure consistent cell numbers or protein concentrations across all samples. |
| Matrix Effects in LC-MS/MS | Perform a matrix effect study by spiking a known amount of a 9-NO2-OA standard into a blank matrix and comparing the response to the standard in a clean solvent. If significant ion suppression is observed, improve sample cleanup (e.g., using solid-phase extraction) or adjust the chromatographic separation to elute the analyte away from interfering matrix components. |
| Incomplete Protein Digestion (for bottom-up proteomics) | Ensure complete denaturation and reduction of proteins before enzymatic digestion. Optimize the enzyme-to-protein ratio and digestion time. |
Experimental Protocols
Protocol: Cell Lysis for Chemoproteomic Analysis of 9-NO2-OA Adducts
This protocol is adapted from a study on the chemoproteomic profiling of nitro-fatty acid targets.[2]
Materials:
-
SDS Lysis Buffer: 4% SDS, 150 mM NaCl, 50 mM triethanolamine, pH 7.4
-
Protease Inhibitor Cocktail (e.g., EDTA-free)
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
SuperNuclease
-
BCA Protein Assay Kit
-
Ice-cold Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Harvesting: Wash cells three times with ice-cold PBS and pellet them by centrifugation (e.g., 400 x g for 5 minutes).
-
Flash-Freezing: Flash-freeze the cell pellets in liquid nitrogen and store them at -80°C until lysis.
-
Lysis Buffer Preparation: Immediately before use, supplement the SDS Lysis Buffer with a protease inhibitor cocktail, 10 mM PMSF, and 50 U/mL SuperNuclease.
-
Cell Lysis: Resuspend the frozen cell pellet in the prepared lysis buffer. Vortex briefly and incubate on ice for 30 minutes, with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a BCA protein assay.
-
Downstream Processing: The lysate is now ready for downstream applications such as affinity purification (if using a tagged probe) and mass spectrometry analysis.
Data Presentation
Table 1: Comparison of Lysis Buffer Components
| Component | Function | Common Concentration | Considerations for 9-NO2-OA Analysis |
| SDS | Strong anionic detergent for denaturation and solubilization of most proteins. | 1-4% (w/v) | Effective for rapid inactivation of enzymes, which is crucial for preserving labile adducts. May interfere with some downstream applications if not removed. |
| Urea (B33335) | Chaotropic agent that denatures proteins by disrupting hydrogen bonds. | 4-8 M | Also effective for denaturation but can lead to carbamylation of proteins at elevated temperatures. |
| RIPA Buffer Components | A combination of detergents (e.g., NP-40, deoxycholate) and salts. | Varies | Milder than SDS or urea buffers, may not be as effective at inactivating all cellular enzymes rapidly. |
| Protease Inhibitors | Inhibit various classes of proteases to prevent protein degradation. | Varies (use as recommended by manufacturer) | Essential to include in all lysis buffers for 9-NO2-OA adduct analysis. |
| Phosphatase Inhibitors | Inhibit phosphatases to preserve protein phosphorylation state. | Varies (use as recommended by manufacturer) | Important if studying the interplay between nitro-alkylation and phosphorylation. |
Visualizations
References
- 1. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in cellular response to 9-Nitrooleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 9-Nitrooleate (9-NO2-OA). It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (9-NO2-OA) and how is it formed?
This compound (9-NO2-OA) is an endogenous signaling molecule formed through the nitration of oleic acid.[1][2][3] This reaction occurs during inflammatory and oxidative stress conditions, where nitric oxide (•NO) and its metabolites react with the unsaturated fatty acid.[4][5][6] It is often found as a mixture of the 9-nitro and 10-nitro isomers.[1][2]
Q2: What is the primary mechanism of action of 9-NO2-OA?
9-NO2-OA is an electrophilic molecule that exerts its biological effects primarily through post-translational modification of proteins, a process known as nitroalkylation.[7][8] It covalently modifies nucleophilic amino acid residues, particularly cysteine and histidine, on target proteins, thereby altering their function and initiating downstream signaling events.[7][8]
Q3: What are the major signaling pathways modulated by 9-NO2-OA?
9-NO2-OA has been shown to modulate several key signaling pathways involved in inflammation and cellular defense:
-
Nuclear Factor-κB (NF-κB) Pathway: 9-NO2-OA inhibits the NF-κB pathway, a central regulator of pro-inflammatory gene expression.[4][5] This inhibition is mediated, in part, by the direct modification of the p65 subunit of NF-κB.[4][5]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway: 9-NO2-OA is a potent agonist of PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[1][2][9][10]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: 9-NO2-OA activates the Nrf2 antioxidant response pathway by modifying Keap1, a repressor of Nrf2.[8][9][11] This leads to the expression of cytoprotective genes.
Q4: What are the expected biological effects of 9-NO2-OA?
Given its mechanism of action, 9-NO2-OA exhibits potent anti-inflammatory, antioxidant, and anti-fibrotic effects in various preclinical models of disease, including cardiovascular, pulmonary, and renal disorders.[4][6][12] It can reduce the expression of pro-inflammatory cytokines, inhibit immune cell infiltration, and protect against oxidative stress-induced tissue damage.[4][5][13]
Q5: In which solvent should I dissolve 9-NO2-OA?
9-NO2-OA is typically dissolved in ethanol (B145695).[1][2] For cell culture experiments, a stock solution in ethanol can be prepared and then diluted to the final working concentration in the culture medium. It is crucial to ensure the final concentration of the solvent is not toxic to the cells.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with 9-NO2-OA.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no cellular response to 9-NO2-OA treatment. | 1. Inadequate concentration: The effective concentration of 9-NO2-OA can vary significantly between cell types.[1][9][14]2. Cell passage number: High passage numbers can lead to altered cellular phenotypes and signaling responses.3. Purity and stability of 9-NO2-OA: The compound may have degraded over time or the purity of the batch may be low.4. Presence of serum in the culture medium: Proteins in the serum can bind to 9-NO2-OA, reducing its bioavailability. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell type and endpoint.[1][13]2. Use low-passage cells: Ensure that cells are within a consistent and low passage number range for all experiments.3. Verify compound integrity: Use a fresh batch of 9-NO2-OA or verify the purity of the existing stock using appropriate analytical methods. Store the compound at -80°C in a tightly sealed container.[13]4. Consider serum-free conditions: For short-term treatments, consider performing the experiment in serum-free or low-serum media. If serum is required, ensure consistent serum concentration across all experiments. |
| High background or off-target effects observed. | 1. Electrophilic nature of 9-NO2-OA: As an electrophile, 9-NO2-OA can react with a wide range of cellular proteins, potentially leading to non-specific effects.[7][15]2. High concentrations: Using excessively high concentrations can exacerbate off-target effects. | 1. Use appropriate controls: Include oleic acid (the non-nitrated precursor) as a negative control to distinguish the effects of the nitro group from those of the fatty acid backbone.[16]2. Optimize concentration: Use the lowest effective concentration determined from your dose-response studies.3. Time-course experiments: Evaluate the effects at different time points to identify the optimal treatment duration. |
| Difficulty in dissolving 9-NO2-OA in aqueous solutions. | Lipophilic nature of the molecule: 9-NO2-OA is a fatty acid and has poor solubility in water. | 1. Prepare a stock solution in an organic solvent: Dissolve 9-NO2-OA in ethanol to create a concentrated stock solution.[1][2]2. Dilute in medium: Add the stock solution to the cell culture medium and vortex or mix well to ensure proper dispersion. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cellular stress. |
| Variability between different batches of 9-NO2-OA. | Isomer composition: Commercial preparations of 9-NO2-OA are often a mixture of 9- and 10-nitro isomers. The ratio of these isomers can vary between batches.[1][2] | 1. Characterize the batch: If possible, obtain a certificate of analysis from the supplier detailing the isomer composition.2. Consistency is key: If a new batch is used, it is advisable to repeat key experiments to ensure reproducibility. |
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to guide experimental design.
Table 1: Effective Concentrations of 9-NO2-OA in Cellular Assays
| Cell Type | Assay | Effective Concentration | Reference |
| MCF-7 | PPARγ Transactivation | ≥ 0.3 µM | [1] |
| MCF-7 | Nrf2 Transactivation | ≥ 3 µM | [1] |
| CV-1 | PPARγ, PPARδ, PPARα Transactivation | Concentration-dependent | [1] |
| 3T3-L1 Preadipocytes | Adipogenesis | 3 µM | [1][2] |
| Differentiated 3T3-L1 Adipocytes | Glucose Uptake | 3 µM | [1] |
| RAW 264.7 Macrophages | Inhibition of pro-inflammatory cytokines | 1.0 µM | [13] |
Table 2: In Vivo Efficacy of 9-NO2-OA
| Animal Model | Disease | Dosage | Effect | Reference |
| Mouse | Renal Ischemia-Reperfusion Injury | 500 µg/kg every 6 hours for 24 hours | Decreased plasma BUN, creatinine, and TNF-α; reduced tubular necrosis | [1] |
| Mouse | Myocardial Ischemia-Reperfusion | 20 nmol/g body weight 15 min prior to reperfusion | Significant reduction in infarct size | [4] |
Experimental Protocols
Western Blot for Protein Analysis
This protocol is a general guideline for assessing the expression and activation of proteins in response to 9-NO2-OA treatment.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of 9-NO2-OA or vehicle control for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as described in step 8 and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for cellular studies with 9-NO2-OA.
Caption: Troubleshooting flowchart for 9-NO2-OA experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 9(10)-Nitrooleic Acid - Echelon Biosciences [echelon-inc.com]
- 4. Endogenous generation and protective effects of nitro-fatty acids in a murine model of focal cardiac ischaemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro-fatty acids in cardiovascular regulation and diseases: characteristics and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitrated fatty acids: from diet to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitrated oleic acid up-regulates PPARgamma and attenuates experimental inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validating the anti-inflammatory effects of 9-Nitrooleate in vivo
A Comparative Guide for Researchers
This guide provides an objective comparison of the in vivo anti-inflammatory effects of 9-Nitrooleate (9-NO₂-OA), a nitrated derivative of oleic acid. Drawing on experimental data, we delve into its efficacy in animal models of inflammation and compare its performance against standard anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this emerging compound.
Performance in Preclinical Models: A Quantitative Analysis
This compound has demonstrated significant anti-inflammatory activity in various in vivo models. A key study in a murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI) provides robust quantitative data on its effects compared to a vehicle control. The administration of 10-nitro-oleate (a closely related isomer) directly to the lungs following endotoxin-induced injury resulted in a marked reduction in inflammatory markers.[1][2]
Below is a summary of the key findings from this model, showcasing the potent anti-inflammatory effects of nitro-oleate.
Table 1: Effect of 10-Nitro-oleate on Inflammatory Markers in LPS-Induced Acute Lung Injury in Mice
| Inflammatory Marker | Vehicle (LPS only) | 10-Nitro-oleate (50 µg) + LPS | Percentage Reduction |
| Bronchoalveolar Lavage (BAL) Fluid | |||
| Total Cells (x10⁵) | ~12.5 | ~5.0 | ~60% |
| Neutrophils (x10⁵) | ~10.0 | ~3.5 | ~65% |
| Myeloperoxidase (MPO) Activity (U/mL) | ~0.12 | ~0.05 | ~58% |
| Protein Concentration (µg/mL) | ~1200 | ~400 | ~67% |
| Plasma Cytokines (pg/mL) | |||
| TNF-α | ~150 | ~50 | ~67% |
| IL-6 | ~1200 | ~400 | ~67% |
| KC (CXCL1) | ~1500 | ~500 | ~67% |
| MIP-2 (CXCL2) | ~1200 | ~400 | ~67% |
| Lung Tissue | |||
| Myeloperoxidase (MPO) Activity (U/g tissue) | ~2.5 | ~1.0 | ~60% |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[1]
Mechanistic Insights: Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways, primarily the NF-κB and Nrf2 pathways.
-
Inhibition of NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the NF-κB signaling pathway. This action is thought to occur through the covalent modification of key proteins in the pathway, preventing the translocation of NF-κB to the nucleus and subsequent gene transcription.[4]
-
Activation of Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound activates the Nrf2 pathway, leading to an enhanced antioxidant response, which helps to mitigate the oxidative stress associated with inflammation.[1][2]
Below are diagrams illustrating the points of intervention of this compound in these pathways.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for a representative in vivo inflammation model.
LPS-Induced Acute Lung Injury in Mice
This model is widely used to study the pathogenesis of acute lung injury and to evaluate the efficacy of potential therapeutic agents.
-
Animal Model: Male C57BL/6 mice, typically 8-12 weeks old, are used for this model.
-
Induction of Injury: Mice are anesthetized, and a solution of lipopolysaccharide (LPS) from E. coli (e.g., 50 µg in 50 µL of sterile saline) is administered intratracheally (i.t.) to induce lung inflammation. A control group receives sterile saline.[1]
-
Test Compound Administration: this compound (or its vehicle control, e.g., 10% DMSO in saline) is administered, often intratracheally, at a specified time point relative to the LPS challenge (e.g., 30 minutes post-LPS).[1]
-
Sample Collection: At a predetermined time after LPS administration (e.g., 6 hours), mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with a buffered saline solution to collect cells and fluid from the alveolar space.
-
Blood Collection: Blood is collected via cardiac puncture for plasma analysis.
-
Tissue Harvesting: Lung tissues are harvested for histological analysis and measurement of tissue-specific inflammatory markers.
-
-
Analysis of Inflammatory Markers:
-
Cell Counts: Total and differential cell counts (especially neutrophils) in the BAL fluid are determined using a hemocytometer and cytospin preparations.
-
Protein Concentration: The protein concentration in the BAL fluid, an indicator of alveolar-capillary barrier permeability, is measured.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in BAL fluid and lung tissue homogenates is a quantitative measure of neutrophil infiltration.
-
Cytokine and Chemokine Levels: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., KC, MIP-2) in BAL fluid and plasma are quantified using ELISA.
-
Histology: Lung tissue sections are stained (e.g., with H&E) to visually assess inflammation, edema, and cellular infiltration.
-
Conclusion
The available in vivo data strongly support the anti-inflammatory effects of this compound. Its ability to significantly reduce leukocyte infiltration, pro-inflammatory cytokine production, and tissue injury in a model of acute lung inflammation highlights its therapeutic potential. The compound's dual mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 pathway, provides a solid rationale for its efficacy.
Further research involving direct, dose-response comparisons with established anti-inflammatory drugs such as dexamethasone (B1670325) and indomethacin (B1671933) in various in vivo models will be crucial to fully delineate the therapeutic window and relative potency of this compound. Nevertheless, the existing evidence positions this compound as a promising candidate for the development of novel anti-inflammatory therapies.
References
- 1. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. The role of fatty acid metabolism in acute lung injury: a special focus on immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PPARγ in 9-Nitrooleate Signaling: A Comparative Guide to Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Nitrooleate (9-NO2-OA) is an endogenous electrophilic fatty acid derivative that has garnered significant attention for its potent anti-inflammatory and cytoprotective signaling activities. A primary molecular target of 9-NO2-OA is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and insulin (B600854) sensitivity. Understanding the precise contribution of PPARγ to the biological effects of 9-NO2-OA is paramount for its development as a therapeutic agent. This guide provides an objective comparison of experimental models used to dissect the PPARγ-dependent and -independent effects of 9-NO2-OA, with a focus on genetic knockout and pharmacological inhibition approaches. While direct studies administering 9-NO2-OA to PPARγ knockout mice are not yet available in published literature, this guide synthesizes data from pharmacological antagonist studies and compares them with findings from alternative knockout models to delineate the signaling pathways.
Comparison of Experimental Models
The investigation of 9-NO2-OA's mechanism of action has largely relied on in vitro systems, wild-type animal models, and the use of pharmacological antagonists. More recently, genetic knockout models of parallel signaling pathways have been employed to understand the multifaceted effects of this nitrated lipid.
Pharmacological Inhibition: PPARγ Antagonists
A common strategy to probe the involvement of PPARγ is the use of selective antagonists, such as GW9662. These molecules bind to PPARγ and prevent its activation by agonists like 9-NO2-OA.
-
Advantages: This approach is technically straightforward and can be applied to both in vitro and in vivo settings, allowing for the study of PPARγ's role in a whole-organism context without the need for complex breeding strategies.
-
Limitations: The primary concern is the potential for off-target effects of the antagonist. Furthermore, this method achieves transient and potentially incomplete inhibition of the receptor, which may vary between tissues.
Genetic Knockout Models: The Gold Standard
Genetically engineered mouse models in which the Pparg gene is deleted (knockout) provide the most definitive tool for studying the receptor's function. These can be either whole-body knockouts or conditional (tissue-specific) knockouts.
-
PPARγ Whole-Body Knockout: While providing a complete absence of PPARγ, these models are often embryonically lethal, limiting their use for studying adult physiology.
-
Conditional PPARγ Knockout: These models, using systems like Cre-loxP, allow for the deletion of PPARγ in specific cell types or at specific times (inducible knockouts).[1][2] This approach is invaluable for dissecting the tissue-specific roles of PPARγ in response to 9-NO2-OA. Although not yet published in the context of 9-NO2-OA treatment, they represent a critical future direction.
-
Alternative Knockout Models (e.g., Nrf2 Knockout): Given that 9-NO2-OA also activates other signaling pathways, utilizing knockout models for these alternative targets, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2), is crucial for understanding the PPARγ-independent actions of 9-NO2-OA.[3]
Quantitative Data Comparison
The following tables summarize quantitative data from studies using pharmacological inhibition of PPARγ and genetic knockout of Nrf2 to investigate the effects of nitro-oleic acid (OA-NO2).
| Model System | Treatment | Key Finding | Quantitative Result | Reference |
| Mouse Model of Colitis (DSS-induced) | OA-NO2 + GW9662 (PPARγ antagonist) | GW9662 abolishes the OA-NO2-mediated increase in PPARγ expression. | OA-NO2 increased PPARγ expression, which was "completely abolished" by GW9662. | [4][5] |
| RAW264.7 Macrophages | LNO2 (Nitrolinoleic Acid) + GW9662 | GW9662 partially inhibits LNO2-induced CD36 expression. | LNO2-induced CD36 expression was "partially inhibitable" by GW9662. | [6] |
| 3T3-L1 Adipocytes | LNO2 + GW9662 | GW9662 inhibits LNO2-induced glucose uptake. | LNO2-induced glucose uptake was "inhibited by the PPARγ-specific antagonist GW9662". | [6] |
| Diet-Induced Obese Mice (High-Fat Diet) | OA-NO2 in Adipocyte-Specific Nrf2 Knockout (ANKO) Mice | The beneficial effect of OA-NO2 on glucose tolerance is lost in ANKO mice. | Glucose tolerance in HFD-fed Nrf2fl/fl mice was improved by OA-NO2, but this effect was absent in HFD-fed ANKO mice at days 15, 30, and 55 of treatment. | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of scientific findings. Below are representative protocols for in vivo studies investigating 9-NO2-OA.
Protocol 1: Pharmacological Inhibition of PPARγ in a Mouse Model of Colitis
-
Animal Model: Female C57BL/6 mice.
-
Induction of Colitis: Administration of dextran (B179266) sulfate (B86663) sodium (DSS) in drinking water.
-
Treatment Groups:
-
Control (no DSS)
-
DSS + Vehicle
-
DSS + Oleic Acid (OA)
-
DSS + OA-NO2
-
DSS + OA-NO2 + GW9662
-
-
Administration of OA-NO2: Intraperitoneal (i.p.) injection.
-
Administration of GW9662: i.p. injection, typically administered prior to OA-NO2 treatment.
-
Outcome Measures: Disease Activity Index (DAI), colon length, histological scoring of inflammation, and molecular analysis of colon tissue (e.g., p65 and PPARγ expression by Western blot).
-
Reference: Based on the methodology described in Borniquel et al., 2010.[4][5]
Protocol 2: Genetic Knockout of Nrf2 in a Mouse Model of Diet-Induced Obesity
-
Animal Model: Adipocyte-specific Nrf2 knockout (ANKO) mice and floxed littermate controls (Nrf2fl/fl) on a C57BL/6J background.
-
Diet: High-Fat Diet (HFD) or Low-Fat Diet (LFD).
-
Treatment: Daily administration of 15 mg/kg OA-NO2 for 48 days.
-
Outcome Measures:
-
Metabolic: Body weight, fat mass, lean mass, glucose tolerance tests (GTT).
-
Molecular: Analysis of gene and protein expression in white adipose tissue.
-
-
Reference: Based on the methodology described in Gatus et al., 2024.[3]
Visualizing the Pathways and Experimental Logic
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental designs.
Caption: Signaling pathways of this compound (9-NO2-OA).
Caption: A typical in vivo experimental workflow.
Caption: Logical comparison of experimental models.
Conclusion and Future Directions
The current body of evidence strongly indicates that 9-NO2-OA exerts many of its beneficial effects through the activation of PPARγ. Studies utilizing the pharmacological antagonist GW9662 have been instrumental in demonstrating that the anti-inflammatory and metabolic actions of nitrated fatty acids are, at least in part, PPARγ-dependent.[4][5][6] However, the emergence of data from alternative knockout models, such as adipocyte-specific Nrf2 knockout mice, underscores the importance of PPARγ-independent pathways in the therapeutic profile of 9-NO2-OA.[3]
To definitively elucidate the role of PPARγ, future studies should prioritize the use of conditional (tissue-specific and inducible) PPARγ knockout mouse models. Such experiments would circumvent the limitations of pharmacological antagonists and provide unequivocal evidence of the cell-specific contributions of PPARγ to the effects of 9-NO2-OA in various disease contexts. Comparing the outcomes of 9-NO2-OA treatment in PPARγ, Nrf2, and potentially double-knockout models will be a powerful strategy to fully unravel the complex signaling network engaged by this promising endogenous lipid mediator. This comprehensive understanding is essential for the rational design of novel therapeutics targeting these pathways.
References
- 1. Conditional PPARγ knockout from cardiomyocytes of adult mice impairs myocardial fatty acid utilization and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditional deletion of cardiomyocyte peroxisome proliferator-activated receptor-γ enhances myocardial ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adipocyte-specific Nrf2 deletion negates nitro-oleic acid benefits on glucose tolerance in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrated oleic acid up-regulates PPARgamma and attenuates experimental inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrated oleic acid up-regulates PPARγ and attenuates experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrolinoleic acid: An endogenous peroxisome proliferator-activated receptor γ ligand - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic versus Endogenous 9-Nitrooleate for Researchers
For researchers and drug development professionals investigating the therapeutic potential of nitrated fatty acids, understanding the nuances between synthetically derived and endogenously produced 9-nitrooleate is critical for experimental design and interpretation of results. This guide provides an objective comparison, supported by experimental data, to delineate the key differences and similarities in their physical-chemical properties, biological activities, and experimental applications.
At a Glance: Synthetic vs. Endogenous this compound
| Feature | Endogenous this compound | Synthetic this compound |
| Composition | Mixture of regioisomers (9- and 10-nitrooleate) and potentially other nitrated and oxidized byproducts. The exact ratio can vary depending on the biological environment.[1] | Can be a mixture of 9- and 10-nitrooleate (B15139382) (often termed 9(10)-nitrooleate) or a highly purified, specific regio- and stereoisomer (e.g., (E)-9-nitrooleate).[2] |
| Purity | Variable; present in a complex biological matrix with other lipids and proteins. | High purity achievable, especially for regio- and stereospecific isomers (often ≥98%).[1] |
| Characterization | Typically identified and quantified in biological samples using advanced mass spectrometry techniques like GC-MS/MS and LC-MS/MS. | Characterized by standard analytical methods including NMR, mass spectrometry, and chromatography to confirm structure and purity. |
| Biological Potency | Represents the combined biological activity of the mixture of isomers and any synergistic or antagonistic effects of co-occurring molecules. | The potency can be precisely determined for individual isomers, revealing isomer-specific effects. For instance, this compound is a more potent activator of Nrf2-dependent gene expression than 10-nitrooleate.[3][4] |
| Experimental Use | Primarily serves as the physiological and pathological benchmark for the effects of nitrated lipids. Its endogenous levels are measured to correlate with disease states. | Used as a tool to investigate the biological functions of endogenous nitrooleate in a controlled manner. Pure isomers allow for structure-activity relationship studies. |
Biological Activity and Signaling Pathways
Endogenous this compound is a lipid signaling molecule formed through the reaction of oleic acid with reactive nitrogen species, particularly under conditions of oxidative and nitrative stress. It exerts potent anti-inflammatory and cytoprotective effects by modulating key signaling pathways. Synthetic this compound is widely used in experimental settings to mimic and study these endogenous effects.
The primary signaling pathways modulated by this compound include:
-
Nuclear Factor-κB (NF-κB) Pathway Inhibition: this compound can inhibit the pro-inflammatory NF-κB pathway. It has been shown to directly modify components of this pathway, leading to a downstream reduction in the expression of inflammatory cytokines and adhesion molecules.
-
Keap1-Nrf2 Pathway Activation: this compound is a potent activator of the Nrf2 antioxidant response pathway. It reacts with specific cysteine residues on Keap1, the negative regulator of Nrf2. This leads to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of a suite of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). Studies have shown that this compound is a more potent inducer of the antioxidant response element (ARE) than 10-nitrooleate.[3][4]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: this compound acts as a partial agonist for PPARγ, a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. Activation of PPARγ contributes to the anti-inflammatory effects of this compound. The potency of PPARγ activation can vary between different nitroalkene isomers.[5][6]
Below are diagrams illustrating these key signaling pathways and a general experimental workflow for studying the effects of this compound.
Experimental Protocols
The use of synthetic this compound in research necessitates standardized protocols to ensure reproducibility. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Cell Treatment with this compound
Objective: To assess the effect of this compound on a specific cellular response (e.g., inhibition of inflammatory gene expression).
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, human umbilical vein endothelial cells (HUVECs))
-
Complete cell culture medium
-
Synthetic this compound (or a mixture of 9- and 10-isomers) stock solution (e.g., 10 mM in ethanol)
-
Vehicle control (ethanol)
-
Inflammatory stimulus (e.g., lipopolysaccharide (LPS))
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction kit, ELISA kit, luciferase reporter assay system)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for optimal growth and response to treatment. Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solutions: Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of ethanol.
-
Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and interaction with signaling molecules.
-
Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells.
-
Incubation: Incubate the cells for a period sufficient to elicit the desired response (e.g., 4-24 hours for gene or protein expression changes).
-
Sample Collection and Analysis:
-
For RNA analysis: Wash cells with PBS, lyse the cells, and extract total RNA for analysis by qRT-PCR.
-
For protein analysis: Collect the cell culture supernatant for cytokine measurement by ELISA, and lyse the cells for protein extraction and subsequent Western blot analysis.
-
For reporter assays: If using a reporter cell line (e.g., NF-κB luciferase reporter), lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
In Vivo Administration of this compound in a Murine Model of Inflammation
Objective: To evaluate the therapeutic efficacy of this compound in an animal model of disease (e.g., ischemia-reperfusion injury, colitis).
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
Synthetic this compound
-
Vehicle (e.g., sterile saline, DMSO, or a specific formulation)
-
Anesthetic
-
Surgical instruments (if applicable)
-
Reagents for tissue collection and analysis
Procedure:
-
Animal Acclimatization: House animals in a controlled environment with free access to food and water for at least one week before the experiment.
-
Preparation of Dosing Solution: Prepare the this compound solution in the chosen vehicle at the desired concentration. The dosage can vary depending on the model and route of administration (e.g., 500 µg/kg).[7]
-
Administration: Administer the this compound or vehicle control to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage, intravenous injection). The timing of administration will depend on the disease model (e.g., before, during, or after the induced injury).
-
Induction of Disease Model: Induce the disease pathology according to the established protocol (e.g., surgical ligation of a coronary artery for myocardial ischemia-reperfusion, administration of dextran (B179266) sulfate (B86663) sodium in drinking water for colitis).
-
Monitoring: Monitor the animals for clinical signs of disease and overall health throughout the experiment.
-
Endpoint Analysis: At the end of the study period, euthanize the animals and collect blood and/or tissues for analysis.
-
Blood analysis: Measure plasma levels of inflammatory markers (e.g., TNF-α, IL-6) by ELISA.
-
Tissue analysis: Process tissues for histological examination (e.g., H&E staining to assess tissue damage), immunohistochemistry (e.g., to detect immune cell infiltration), or homogenization for biochemical assays (e.g., myeloperoxidase activity, Western blot for signaling proteins).
-
Conclusion
The distinction between endogenous and synthetic this compound is fundamental for researchers in the field. Endogenous this compound represents the complex in vivo signaling entity, while synthetic versions provide the precision required for controlled experimentation. The use of highly purified synthetic isomers has been instrumental in elucidating the specific roles of different regioisomers and their distinct biological potencies. A thorough understanding of their respective properties, coupled with rigorous experimental design, is essential for advancing our knowledge of nitro-lipid signaling and its therapeutic applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrolinoleic acid: an endogenous peroxisome proliferator-activated receptor gamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Detecting Protein Nitration: A Comparative Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals investigating the landscape of oxidative stress, the accurate detection of nitrated proteins is paramount. This guide provides an objective comparison of the performance of various antibodies targeting 3-nitrotyrosine (B3424624), a key biomarker of nitrosative damage. We delve into their cross-reactivity, supported by experimental data, and offer detailed protocols for key immunoassays to aid in the rigorous validation of your findings.
Protein nitration, the addition of a nitro group (-NO2) to a tyrosine residue, is a post-translational modification implicated in a range of physiological and pathological processes, including inflammation, neurodegenerative diseases, and cardiovascular disorders.[1] The development of specific antibodies has been instrumental in elucidating the role of this modification. However, the reliability of these antibodies can be hampered by issues of cross-reactivity and lot-to-lot variability, necessitating careful selection and validation.
Performance Comparison of Anti-Nitrotyrosine Antibodies
The selection of an appropriate antibody is critical for the reliable detection and quantification of nitrated proteins. Various monoclonal and polyclonal antibodies are commercially available, each with distinct characteristics. A comparative study of three monoclonal and three polyclonal antibodies revealed significant differences in their affinities for free 3-nitrotyrosine and nitrated proteins.[2][3]
For instance, the monoclonal antibody Alexis 39B6 demonstrated the highest affinity for free 3-nitrotyrosine, while the polyclonal antibody Oxis 24312 from sheep showed the highest affinity for nitrated proteins.[2][3] This highlights a crucial consideration: the nature of the target (free nitrotyrosine vs. protein-bound) can influence antibody performance. The study also found that the affinities of different antibodies for 3-nitrotyrosine could vary by as much as three orders of magnitude.[3]
The specificity of anti-nitrotyrosine antibodies is another critical factor. Some antibodies may recognize the nitrotyrosine modification irrespective of the surrounding amino acid sequence, making them valuable tools for identifying novel nitrated proteins.[4] Conversely, other antibodies may exhibit a degree of sequence preference, which can be advantageous for studying specific nitration sites.[5] It is imperative for researchers to be aware of these nuances and to validate antibody specificity for their particular application. For example, some antibodies have been shown not to cross-react with unmodified tyrosine or phosphotyrosine.[4][6]
Below is a summary of performance data for several commercially available anti-nitrotyrosine antibodies, compiled from various studies.
| Antibody | Type | Host | Affinity for Free 3-Nitrotyrosine (L mol⁻¹) | Affinity for Nitrated Proteins (L mol⁻¹) | Limit of Detection (LOD) | Validated Applications | Source |
| Alexis 39B6 | Monoclonal | Mouse | High (10⁶) | Moderate | - | ELISA, WB, IHC, IF, Flow Cytometry, IP | [2][3][7] |
| Oxis 24312 | Polyclonal | Sheep | Low | High (up to 10⁸) | 10 pmol L⁻¹ for highly nitrated proteins | ELISA | [2][3] |
| Merck Millipore | Polyclonal | Rabbit | - | - | - | WB, IHC, IF | [8] |
| Cell Signaling #9691 | Polyclonal | Rabbit | - | - | - | WB | [4] |
| R&D Systems MAB3248 | Monoclonal | Mouse | - | - | - | WB, ICC | [6] |
| Sigma-Aldrich N0409 | Polyclonal | Rabbit | - | - | - | WB, ELISA, IHC, IF | [9] |
| Bio-Rad 6B2-3G2 | Monoclonal | Mouse | - | - | - | ELISA, WB | [10] |
Note: Affinity and LOD values are highly dependent on the specific assay conditions and the nitrated protein standard used. The data presented here is for comparative purposes. Researchers should always refer to the manufacturer's datasheet and perform their own validation experiments.
Alternative Detection Methods
While antibody-based methods are widely used, it is important to consider alternative and complementary techniques for the detection and quantification of nitrated proteins. Mass spectrometry-based proteomics offers a powerful approach for identifying specific nitration sites and quantifying the extent of modification.[5][11] However, the low abundance of nitrated proteins and potential instability of the modification during analysis can present challenges.[11]
Another alternative is high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).[12] This method can provide sensitive and quantitative analysis of 3-nitrotyrosine after protein hydrolysis.[12]
Signaling Pathways and Experimental Workflows
To visualize the processes involved in protein nitration and its detection, the following diagrams are provided.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Comparison of nitrotyrosine antibodies and development of immunoassays for the detection of nitrated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of nitrotyrosine antibodies and development of immunoassays for the detection of nitrated proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Nitro-Tyrosine Antibody | Cell Signaling Technology [cellsignal.com]
- 5. d-nb.info [d-nb.info]
- 6. rndsystems.com [rndsystems.com]
- 7. Nitrotyrosine Antibody (39B6) - BSA Free (NB110-96877): Novus Biologicals [novusbio.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of 9-Nitrooleate and Nitro-Linoleic Acid: Signaling Modulators in Inflammation and Metabolism
For Immediate Release
This guide provides a detailed comparative analysis of two prominent nitro-fatty acids, 9-Nitrooleate (9-NO₂-OA), a primary isomer of nitro-oleic acid, and nitro-linoleic acid (NO₂-LA). These endogenously produced signaling molecules have garnered significant attention within the research and drug development communities for their potent anti-inflammatory and metabolic regulatory properties. This document synthesizes experimental data to objectively compare their performance, details the methodologies of key experiments, and visualizes their mechanisms of action through signaling pathway diagrams.
Biochemical and Physiological Properties: A Quantitative Comparison
This compound and nitro-linoleic acid, while sharing a common nitroalkene functional group that drives much of their biological activity, exhibit distinct potencies in modulating key cellular targets. The following tables summarize the quantitative data from various experimental studies, offering a side-by-side comparison of their efficacy.
Table 1: Comparative Efficacy of PPARγ Activation
| Ligand | EC₅₀ (µM) | Cell Type/Assay | Reference |
| This compound (as OA-NO₂) | ~0.013 | CV-1 cells (β-lactamase reporter) | [1] |
| Nitro-linoleic acid (LNO₂) | ~0.036 | CV-1 cells (β-lactamase reporter) | [1] |
| 12-NO₂-Linoleic Acid | 0.045 | MCF-7 cells (Luciferase reporter) | [2] |
| 9/10-NO₂-Linoleic Acid | 0.41 | MCF-7 cells (Luciferase reporter) | [2] |
| 13-NO₂-Linoleic Acid | 0.62 | MCF-7 cells (Luciferase reporter) | [2] |
| Rosiglitazone (B1679542) (Control) | ~0.031 - 0.067 | CV-1 & MCF-7 cells | [1][2] |
*Note: OA-NO₂ is often a mix of 9- and 10- isomers. LNO₂ is a mix of 9-, 10-, 12-, and 13- isomers. The potency of nitro-linoleic acid is highly dependent on the specific isomer, with the 12-nitro isomer showing the highest activity.[2]
Table 2: Comparative Efficacy of Nrf2/ARE Activation
| Compound | Relative Potency | Cell Type/Assay | Reference |
| This compound | More potent inducer | HEK-293T cells (ARE luciferase reporter) | [3] |
| 10-Nitrooleate | Less potent inducer | HEK-293T cells (ARE luciferase reporter) | [3] |
| Nitro-linoleic acid (Total) | Less potent than 9/10-NO₂-OA | MCF-7 cells (ARE luciferase reporter) | [4] |
Table 3: Comparative Efficacy of Xanthine (B1682287) Oxidoreductase (XOR) Inhibition
| Inhibitor | IC₅₀ (µM) | Assay Condition | Reference |
| Nitro-oleic acid (OA-NO₂) | 0.6 | Purified XOR, uric acid production | [5] |
| Nitro-linoleic acid (LNO₂) | Less potent than OA-NO₂ | Purified XOR, uric acid production | [5] |
| Allopurinol (Control) | ~2.25 | Purified XOR, superoxide (B77818) formation | [5] |
*Note: The studies cited often use mixtures of isomers (OA-NO₂ and LNO₂).
Signaling Pathways and Mechanisms of Action
Both this compound and nitro-linoleic acid exert their effects by modulating several key signaling pathways, primarily through the electrophilic nature of their nitroalkene moiety. This allows them to react with nucleophilic residues, such as cysteine, on target proteins, leading to post-translational modifications that alter protein function.
NF-κB Signaling Pathway
Nitro-fatty acids are potent inhibitors of the pro-inflammatory NF-κB pathway. They can directly modify the p65 subunit of NF-κB, inhibiting its DNA binding activity and subsequent transcription of inflammatory genes.[6][7]
Nrf2/Keap1 Antioxidant Response Pathway
These molecules activate the Nrf2 antioxidant response pathway by modifying cysteine residues on Keap1, the negative regulator of Nrf2.[3][4] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant and cytoprotective genes.[8] Notably, for this compound, this activation occurs independently of the highly reactive Cys151 on Keap1, distinguishing its mechanism from some other electrophilic Nrf2 activators.[3][9]
PPARγ Activation
This compound and nitro-linoleic acid are potent endogenous ligands for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a critical role in regulating lipid metabolism and inflammation.[10][11] Activation of PPARγ leads to the transcription of genes involved in adipogenesis and glucose uptake.[10]
Experimental Protocols
The following are summaries of methodologies for key experiments cited in the comparison of this compound and nitro-linoleic acid.
Synthesis and Purification of Nitro-Fatty Acids
-
Objective: To produce specific regioisomers of nitro-fatty acids for experimental use.
-
Methodology: A common method involves a Henry (nitro-aldol) reaction followed by base-promoted β-elimination. This allows for the synthesis of specific positional and stereoselective isomers of NO₂-OA and NO₂-LA with high purity (>99%). For producing mixtures of isomers, direct nitroselenylation of the parent fatty acid (oleic or linoleic acid) is often employed. Purification is typically achieved through column chromatography and/or preparatory liquid chromatography (LC).[12][13]
PPARγ Activation Reporter Gene Assay
-
Objective: To quantify the potency of nitro-fatty acids in activating PPARγ-dependent gene transcription.
-
Cell Lines: CV-1 (monkey kidney fibroblast) or MCF-7 (human breast cancer) cells are commonly used.
-
Methodology:
-
Cells are transiently transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase or β-lactamase gene under the control of a PPARγ response element (PPRE).
-
Transfected cells are then treated with varying concentrations of the test compounds (e.g., 9-NO₂-OA, isomers of NO₂-LA, rosiglitazone as a positive control).
-
After an incubation period (typically 16-24 hours), cells are lysed, and the reporter enzyme activity (luciferase or β-lactamase) is measured.
-
The results are expressed as fold induction over a vehicle control, and EC₅₀ values are calculated from the dose-response curves.[1][2]
-
Nrf2/ARE Luciferase Reporter Assay
-
Objective: To measure the ability of nitro-fatty acids to activate the Nrf2/ARE signaling pathway.
-
Cell Lines: HEK-293T (human embryonic kidney) or MCF-7 cells are suitable.
-
Methodology:
-
Cells are transfected with a reporter construct containing multiple copies of the Antioxidant Response Element (ARE) upstream of a luciferase gene, along with expression plasmids for Nrf2 and Keap1 if needed.
-
Following transfection, cells are treated with the nitro-fatty acids or a known Nrf2 activator like sulforaphane (B1684495) (SFN) for a specified duration (e.g., 16 hours).
-
Luciferase activity is then measured and normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Data is presented as fold change relative to the vehicle-treated control.[3]
-
Western Blot for Nrf2 Nuclear Translocation
-
Objective: To visually confirm the activation of the Nrf2 pathway by observing the accumulation of Nrf2 protein in the nucleus.
-
Methodology:
-
Cells (e.g., bone marrow cells or endothelial cells) are treated with the nitro-fatty acid for a short period (e.g., 1-2 hours).
-
Cytoplasmic and nuclear protein fractions are then isolated using a cell fractionation kit.
-
Protein concentrations of each fraction are determined, and equal amounts are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF) and probed with a primary antibody specific for Nrf2. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
-
The membrane is also probed for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., β-actin) loading controls to ensure proper fractionation.[4][14]
-
Xanthine Oxidase (XOR) Inhibition Assay
-
Objective: To determine the inhibitory effect of nitro-fatty acids on XOR activity.
-
Methodology:
-
Purified XOR enzyme is incubated with various concentrations of the nitro-fatty acid or a known inhibitor like allopurinol.
-
The enzymatic reaction is initiated by adding the substrate, xanthine.
-
The activity of XOR is monitored spectrophotometrically by measuring the rate of formation of uric acid at 293 nm.
-
The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[5][15]
-
Conclusion
Both this compound and nitro-linoleic acid are potent lipid signaling molecules with significant therapeutic potential, particularly in the context of inflammatory and metabolic diseases. While they share common mechanisms of action, including the inhibition of NF-κB and activation of Nrf2 and PPARγ, there are notable differences in their potencies. The activity of nitro-linoleic acid is highly dependent on the specific regioisomer, with 12-NO₂-LA being a particularly strong PPARγ agonist. In contrast, this compound appears to be a more potent activator of the Nrf2 pathway and a stronger inhibitor of xanthine oxidase. This comparative analysis underscores the importance of considering the specific molecular species and their distinct biological activities in the design of future research and therapeutic strategies.
References
- 1. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Potencies of Naturally Occurring Regioisomers of Nitrolinoleic Acid in PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro-oleic Acid, a Novel and Irreversible Inhibitor of Xanthine Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro-fatty Acid Formation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrolinoleic acid: an endogenous peroxisome proliferator-activated receptor gamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Nitrated fatty acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sfrbm.org [sfrbm.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
A Comparative Guide to the Functional Differences Between Cis and Trans Isomers of 9-Nitrooleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitro-fatty acids are a class of endogenous signaling molecules formed through the reaction of unsaturated fatty acids with nitrogen species. Among these, 9-nitrooleate (9-NO2-OA), a nitrated derivative of oleic acid, has garnered significant attention for its pleiotropic biological effects, including potent anti-inflammatory and cytoprotective activities. This compound exists as two geometric isomers, cis (Z) and trans (E), which differ in the spatial arrangement of their acyl chains around the carbon-carbon double bond adjacent to the nitro group. While much of the existing research has been conducted using mixtures of isomers or has not specified the isomeric form, emerging evidence suggests that, like other fatty acids, the cis and trans configurations of this compound likely confer distinct functional properties. This guide provides a comprehensive comparison of the known and potential differences between these two isomers, supported by available experimental data and detailed methodologies.
Data Presentation: A Comparative Overview of Biological Activities
Direct comparative studies on the functional differences between cis- and trans-9-nitrooleate are limited. The following table summarizes the known biological activities of this compound, with notations on the specific isomer used where the information is available. It is often the case that studies have utilized a mixture of 9- and 10-nitrooleate (B15139382) regioisomers, or the trans isomer of this compound.
| Biological Activity | Cis-9-Nitrooleate | Trans-9-Nitrooleate | Supporting Evidence & Remarks |
| PPARγ Activation | Potentially Active | Potent Agonist | Studies on nitroalkenes show that trans isomers are potent activators of PPARγ. The activity of the cis isomer is less characterized but is expected to be an active ligand. The potency is likely to differ based on the binding pocket conformation.[1][2][3] |
| NF-κB Inhibition | Potentially Active | Potent Inhibitor | This compound (isomer often unspecified) has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4] This is a crucial mechanism for its anti-inflammatory effects. |
| Nrf2 Activation | Likely Active | Likely Active | Nitro-fatty acids are known to activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes. This activity is not expected to be exclusive to one isomer. |
| Anti-inflammatory Effects | Expected | Demonstrated | The anti-inflammatory properties of this compound have been documented in various models, often using the trans isomer or a mixture. These effects are mediated through PPARγ activation and NF-κB inhibition.[4] |
| Vasodilation | Expected | Demonstrated | Nitro-fatty acids can induce vasodilation, a property linked to their ability to release nitric oxide. |
Discussion of Functional Differences
The geometry of the double bond in fatty acids profoundly influences their physical properties and biological functions. Cis isomers have a "kinked" structure, while trans isomers have a more linear conformation, similar to saturated fatty acids. These structural differences can affect how the molecules interact with enzymes, receptors, and cell membranes.
Based on studies of other fatty acid isomers, the following functional differences between cis- and trans-9-nitrooleate can be anticipated:
-
Receptor Binding and Activation: The more linear structure of trans-9-nitrooleate may allow for a better fit into the ligand-binding pocket of nuclear receptors like PPARγ, potentially leading to higher binding affinity and more potent activation compared to the cis isomer. However, the flexibility of the cis isomer could also allow for unique interactions.
-
Membrane Interactions: The "kink" in cis-9-nitrooleate would likely disrupt the packing of phospholipid acyl chains in cell membranes to a greater extent than the trans isomer. This could lead to differences in membrane fluidity and the function of membrane-associated proteins.
-
Metabolic Fate: The different shapes of the isomers could influence their recognition and processing by metabolic enzymes, potentially leading to different rates of uptake, esterification into complex lipids, and degradation.
Experimental Protocols
PPARγ Transactivation Assay
This assay is used to determine the ability of a compound to activate the peroxisome proliferator-activated receptor gamma (PPARγ).
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
-
-
Isomer Treatment:
-
After 24 hours, treat the transfected cells with varying concentrations of cis-9-nitrooleate, trans-9-nitrooleate, a positive control (e.g., rosiglitazone), and a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After another 24 hours, lyse the cells and measure the luciferase activity using a luminometer.
-
Measure β-galactosidase activity to normalize the luciferase readings.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the concentration of the isomers to generate dose-response curves and determine the EC50 values.
-
NF-κB Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Transfection:
-
Culture a cell line expressing an NF-κB-driven reporter gene (e.g., luciferase), such as RAW 264.7 macrophages.
-
-
Pre-treatment with Isomers:
-
Pre-treat the cells with different concentrations of cis-9-nitrooleate or trans-9-nitrooleate for 1-2 hours.
-
-
Stimulation of NF-κB Pathway:
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
-
Luciferase Assay:
-
After 6-8 hours of stimulation, lyse the cells and measure luciferase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the isomers and determine the IC50 values.
-
Mandatory Visualization
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound isomers.
Experimental Workflow for Comparing Isomer Activity
Caption: Workflow for comparing cis and trans isomer bioactivity.
Conclusion
While direct comparative data remains sparse, the available evidence strongly suggests that the geometric isomerism of this compound is a critical determinant of its biological activity. The trans isomer has been more extensively studied and is a known potent anti-inflammatory agent and PPARγ agonist. Future research should focus on a direct head-to-head comparison of the cis and trans isomers to fully elucidate their distinct pharmacological profiles. Such studies will be invaluable for the rational design and development of novel therapeutics targeting inflammatory and metabolic diseases.
References
- 1. Differential Potencies of Naturally Occurring Regioisomers of Nitrolinoleic Acid in PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of nitrolipids. All four possible diastereomers of nitrooleic acids: (E)- and (Z)-, 9- and 10-nitro-octadec-9-enoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Modifications Yield Novel Insights Into the Intriguing Pharmacodynamic Potential of Anti-inflammatory Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 9-Nitrooleate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 9-Nitrooleate. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Essential Safety & Handling Information
All personnel must review the full Safety Data Sheet (SDS) before working with this compound. This compound should be treated as hazardous.[1][2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable material. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | Required if there is a risk of inhalation, such as when handling powders or creating aerosols. |
This data is compiled from general safety guidelines for hazardous chemicals and should be supplemented with the specific SDS for this compound.[3]
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound in the laboratory is crucial for safety and efficiency.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C.[1]
Handling and Experimental Procedures
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Aseptic Technique: Use appropriate techniques to avoid contamination of the compound and the surrounding environment.
-
Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.[2]
-
Hygiene: Wash hands thoroughly after handling.[1]
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Contain: Use absorbent materials to contain the spill.
-
Clean: Carefully clean the affected area with appropriate cleaning agents.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams.
-
Labeling: Clearly label all waste containers with the contents and associated hazards.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
